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  • Product: 2-[4-(Cyclopentyloxy)phenyl]acetonitrile
  • CAS: 900137-13-5

Core Science & Biosynthesis

Foundational

chemical and physical properties of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile

An In-Depth Technical Guide to 2-[4-(Cyclopentyloxy)phenyl]acetonitrile: Properties, Synthesis, and Handling This document provides a comprehensive technical overview of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile, a substi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-[4-(Cyclopentyloxy)phenyl]acetonitrile: Properties, Synthesis, and Handling

This document provides a comprehensive technical overview of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile, a substituted phenylacetonitrile derivative of interest in synthetic and medicinal chemistry. Phenylacetonitriles serve as versatile precursors for a wide array of pharmaceuticals, fragrances, and agrochemicals due to the reactivity of the nitrile and the adjacent active methylene group.[1][2][3] The introduction of a cyclopentyloxy group onto the phenyl ring modifies the molecule's lipophilicity and steric profile, making it a valuable building block for creating novel chemical entities with potentially enhanced biological activity or improved pharmacokinetic properties. This guide covers its physicochemical properties, a plausible and detailed synthetic route, characteristic reactivity, and essential safety protocols for its handling.

Molecular Identity and Physicochemical Properties

2-[4-(Cyclopentyloxy)phenyl]acetonitrile is structurally characterized by a central benzene ring substituted at the 1- and 4-positions with an acetonitrile group and a cyclopentyloxy ether group, respectively.

Caption: Molecular structure of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 900137-13-5
Molecular Formula C₁₃H₁₅NO-
Molecular Weight 201.27 g/mol -
IUPAC Name 2-[4-(cyclopentyloxy)phenyl]acetonitrile-
SMILES C1CCC(C1)Oc2ccc(cc2)CC#N-
XLogP3 3.1 (Estimated)-

While specific experimental data for properties like melting and boiling points are not widely published, we can infer them by comparison with the parent compound, phenylacetonitrile (CAS 140-29-4). The addition of the bulky, non-polar cyclopentyloxy group is expected to significantly increase the molecular weight, melting point, and boiling point, while also decreasing its solubility in water.

Table 2: Comparison with Phenylacetonitrile

PropertyPhenylacetonitrile2-[4-(Cyclopentyloxy)phenyl]acetonitrileRationale for Difference
Molecular Weight 117.15 g/mol [4]201.27 g/mol Addition of C₅H₉O group
Melting Point -24 °C[1][5][6]Expected to be higherIncreased molecular weight and symmetry
Boiling Point 233-234 °C[1][5][6]Expected to be significantly higherIncreased molecular weight and van der Waals forces
Water Solubility Low / Insoluble[4][5]Expected to be lowerIncreased hydrophobic character from the cyclopentyl group

Synthesis and Characterization

A robust and logical synthesis of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile can be envisioned starting from the commercially available 4-(cyclopentyloxy)benzaldehyde.[7][8] This pathway involves a two-step process: formation of a tosylhydrazone intermediate, followed by cyanation. This approach avoids the direct handling of highly toxic benzyl halides, which are often used in phenylacetonitrile synthesis.[9]

Synthesis_Workflow start 4-(Cyclopentyloxy)benzaldehyde reagent1 + Tosylhydrazine (Methanol, reflux) intermediate 4-(Cyclopentyloxy)benzaldehyde Tosylhydrazone start->intermediate reagent1->intermediate Step 1: Condensation reagent2 + NaCN or KCN (Solvent, heat) product 2-[4-(Cyclopentyloxy)phenyl]acetonitrile intermediate->product reagent2->product Step 2: Cyanation

Caption: Proposed two-step synthesis workflow.

Protocol 2.1: Synthesis of 4-(Cyclopentyloxy)benzaldehyde Tosylhydrazone

This protocol details the condensation reaction between an aldehyde and tosylhydrazine to form the corresponding tosylhydrazone, a stable, crystalline intermediate.[10][11]

Methodology:

  • Setup: Equip a round-bottomed flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 4-(cyclopentyloxy)benzaldehyde (1.0 eq.) and dissolve it in absolute methanol.

  • Condensation: Add p-toluenesulfonylhydrazide (1.05 eq.) to the solution. A mild exothermic reaction may occur as the hydrazide dissolves.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 1-2 hours. The product, being less soluble in methanol, will often begin to crystallize from the hot solution.

  • Isolation: Cool the reaction mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • Validation: The product can be characterized by its melting point and spectroscopic methods (¹H NMR, IR). No further purification is typically necessary for this intermediate.

Causality: Methanol is an excellent solvent as it effectively dissolves the reactants while allowing the more non-polar tosylhydrazone product to crystallize upon formation, driving the reaction to completion via Le Chatelier's principle. A slight excess of tosylhydrazine ensures the complete consumption of the starting aldehyde.

Protocol 2.2: Conversion to 2-[4-(Cyclopentyloxy)phenyl]acetonitrile

The tosylhydrazone intermediate is converted to the target nitrile. This transformation is related to the Shapiro reaction, where the tosylhydrazone is treated with a base, but in the presence of a cyanide source, trapping the reactive intermediate to form the nitrile.

Methodology:

  • Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., Nitrogen), place the 4-(cyclopentyloxy)benzaldehyde tosylhydrazone (1.0 eq.).

  • Reagent Addition: Add a suitable solvent such as DMF or DMSO, followed by sodium or potassium cyanide (1.5-2.0 eq.). Extreme caution is required when handling cyanide salts.

  • Reaction: Heat the mixture with stirring to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer three times with the organic solvent. Combine the organic layers and wash with water, followed by brine to remove the inorganic salts and residual solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product should be purified by flash column chromatography on silica gel to yield the pure 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

Causality: The use of a polar aprotic solvent like DMF is crucial as it dissolves the cyanide salt and the organic substrate. Heat provides the necessary activation energy for the reaction to proceed. The aqueous workup is essential to remove the highly toxic and water-soluble cyanide salts from the organic product.

Characterization

The final product's identity and purity should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure. Key signals would include the benzylic methylene protons (CH₂) around 3.7 ppm and the characteristic nitrile carbon in the ¹³C spectrum.

  • FT-IR Spectroscopy: To identify functional groups. A sharp, medium-intensity peak around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretch.[12]

  • Mass Spectrometry: To confirm the molecular weight of 201.27 g/mol .

Chemical Reactivity and Potential Applications

The chemical utility of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile stems from the reactivity of its functional groups.

  • Active Methylene Group: The two protons on the carbon adjacent to the phenyl ring and nitrile group (the benzylic position) are acidic. They can be removed by a strong base (e.g., LDA, NaH) to form a carbanion.[1] This nucleophilic carbanion can then be used in C-C bond-forming reactions, such as alkylations, to build more complex molecular scaffolds.

  • Nitrile Group: The nitrile can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, [4-(cyclopentyloxy)phenyl]acetic acid. It can also be reduced to a primary amine, [2-[4-(cyclopentyloxy)phenyl]ethan-1-amine], a common pharmacophore.

  • Aromatic Ring: The cyclopentyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.

Given that precursors like 4-(cyclopentyloxy)benzaldehyde are valuable intermediates in pharmaceutical and agrochemical development, it is highly probable that 2-[4-(Cyclopentyloxy)phenyl]acetonitrile serves as a key building block for the synthesis of novel bioactive compounds.[7][8]

Safety, Handling, and Toxicology

CRITICAL NOTE: No specific toxicological data for 2-[4-(Cyclopentyloxy)phenyl]acetonitrile is available. Therefore, it must be handled with the assumption that it shares the high toxicity profile of its parent compound, phenylacetonitrile.

Phenylacetonitrile is classified as acutely toxic if swallowed, in contact with skin, and fatal if inhaled.[5][13] Its toxicity is primarily attributed to its metabolism in the body, which can release cyanide.[14]

Table 3: GHS Hazard Classification (Extrapolated from Phenylacetonitrile)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[5][15]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin[5][13]
Acute Toxicity, Inhalation Category 1 / 2H330: Fatal if inhaled[5][13]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage[15]
Mandatory Handling Protocols
  • Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Decontamination: All glassware and surfaces must be decontaminated after use. A solution of sodium hypochlorite (bleach) can be used to oxidize residual cyanide.

First Aid Measures (Potential Cyanide Poisoning)

In case of any exposure, immediate medical attention is critical.[5][13]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration using a barrier device (avoid mouth-to-mouth). Administer 100% oxygen if available.[16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[16]

  • Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[16]

In all cases, seek emergency medical treatment without delay and inform medical personnel of the potential for cyanide poisoning.

Conclusion

2-[4-(Cyclopentyloxy)phenyl]acetonitrile is a specialized organic intermediate with significant potential in the synthesis of complex molecules for pharmaceutical and materials science applications. Its properties are largely dictated by the phenylacetonitrile core, modified by the lipophilic cyclopentyloxy group. While its synthesis is achievable through established chemical transformations, its handling requires stringent safety protocols due to the presumed high toxicity analogous to phenylacetonitrile. This guide provides the foundational knowledge for researchers to synthesize, characterize, and safely handle this compound in a research and development setting.

References

  • NextSDS. (n.d.). 2-[4-(Cyclopentyloxy)phenyl]acetonitrile — Chemical Substance Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-(Cyclopentyloxy)benzaldehyde | 164520-98-3. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2017, December 01). Process for production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
  • Scent.vn. (n.d.). Phenylacetonitrile CAS# 140-29-4: Odor profile, Molecular properties, Regulation. Retrieved from [Link]

  • Supporting Information. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylphenylacetonitrile. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
  • Fiveable. (2025, August 15). Phenylacetonitrile: Organic Chemistry Study Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. PMC. Retrieved from [Link]

  • Research Square. (2025, November 26). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-phenylacetonitrile | CAS#:83552-81-2. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYLDIAZOMETHANE. Retrieved from [Link]

  • MDPI. (2025, April 27). (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cycloadditions of Cyclohexynes and Cyclopentyne. PMC. Retrieved from [Link]

  • Yale Chemistry Department. (2016, October 12). Redox Reactions: Wolff - Kishner Type. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Characterization of Complex Agrochemical Formulations: A Case Study Approach to CAS 900137-13-5

Abstract In the realm of modern agriculture, the development of advanced agrochemical formulations is paramount for ensuring crop health and productivity. Unlike discrete chemical entities, many commercial products are c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the realm of modern agriculture, the development of advanced agrochemical formulations is paramount for ensuring crop health and productivity. Unlike discrete chemical entities, many commercial products are complex mixtures designed for synergistic effects and enhanced performance. A prime example is the material designated by CAS number 900137-13-5, which corresponds to an agrochemical composition rather than a single molecule. This guide provides a comprehensive framework for the analytical characterization of such complex materials, with a focus on determining the molecular weight and elucidating the three-dimensional (3D) structure of its constituent components. This document is intended for researchers, scientists, and drug development professionals who are tasked with the structural and compositional analysis of multifaceted chemical products. We will delve into the core analytical techniques, from separation methodologies to advanced spectroscopic and crystallographic methods, offering both theoretical insights and practical, field-proven protocols.

Deconstructing Complexity: Understanding CAS 900137-13-5

Initial investigations into CAS 900137-13-5 reveal that it does not refer to a single, isolable molecule but rather to an agrochemical composition. A key reference is the patent US20210137123 A1, which describes a composition comprising a complex formed between elemental zinc or its salt and eugenol or a source containing eugenol, along with other agrochemically acceptable excipients[1]. This information is critical as it dictates the analytical strategy. The objective is not to determine a single molecular weight or 3D structure, but to:

  • Separate the primary active components from the formulation matrix.

  • Identify and quantify each significant component.

  • Determine the molecular weight of each isolated active ingredient.

  • Elucidate the 3D structure of these components to understand their interaction and function.

The following sections will provide a detailed roadmap for achieving these objectives, grounded in established scientific principles and methodologies.

The Analytical Workflow: A Step-by-Step Approach

The characterization of a complex mixture like CAS 900137-13-5 necessitates a multi-step analytical workflow. The choice of techniques at each stage is dictated by the physicochemical properties of the components and the desired level of detail.

analytical_workflow cluster_start Sample Preparation & Separation cluster_analysis Component Analysis cluster_structure Structural Techniques cluster_end Data Integration & Reporting Start CAS 900137-13-5 Sample Separation Chromatographic Separation (e.g., HPLC, GC) Start->Separation MW_Det Molecular Weight Determination (Mass Spectrometry) Separation->MW_Det Struct_Elucid 3D Structure Elucidation Separation->Struct_Elucid Report Comprehensive Report MW_Det->Report XRay X-Ray Crystallography Struct_Elucid->XRay NMR NMR Spectroscopy Struct_Elucid->NMR Comp_Model Computational Modeling Struct_Elucid->Comp_Model XRay->Report NMR->Report Comp_Model->Report

Figure 1: A generalized workflow for the characterization of complex chemical mixtures.

Molecular Weight Determination of Components

Once the primary components of the formulation are separated, determining their precise molecular weights is a crucial step in their identification and characterization. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[2][3]

The Principle of Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] The core process involves:

  • Ionization: The sample molecules are converted into gaseous ions.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded.

Recommended Mass Spectrometry Techniques
TechniqueIonization MethodMass AnalyzerKey Advantages
LC-MS/MS Electrospray Ionization (ESI)Quadrupole Time-of-Flight (Q-TOF)High sensitivity, suitable for polar and non-volatile compounds, provides structural information through fragmentation.[6]
GC-MS Electron Ionization (EI)Quadrupole or Ion TrapExcellent for volatile and semi-volatile compounds, extensive spectral libraries available for identification.[6]
Experimental Protocol: LC-MS/MS for Non-Volatile Components
  • Sample Preparation:

    • Dissolve a known quantity of the separated component in a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reverse-phase column is a good starting point for many organic molecules.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used to facilitate ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (Q-TOF):

    • Ionization Mode: ESI positive and negative modes should be tested to determine the optimal ionization for the analyte.

    • Mass Range: Scan a wide mass range (e.g., 50-1500 m/z) to detect the parent ion and any potential adducts.

    • Data Acquisition: Acquire data in both full scan mode (for accurate mass measurement) and tandem MS (MS/MS) mode (for structural fragmentation).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, etc.).

    • Use the accurate mass to calculate the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Elucidating the 3D Structure of Components

Understanding the three-dimensional arrangement of atoms within a molecule is fundamental to comprehending its biological activity and interactions. For the components of CAS 900137-13-5, a combination of experimental and computational methods will provide the most comprehensive structural insights.

Single-Crystal X-Ray Diffraction: The Definitive Method

When a crystalline form of a purified component can be obtained, single-crystal X-ray diffraction is the most powerful technique for determining its absolute 3D structure at atomic resolution.[7][8][9][10][11]

The Causality Behind the Experiment: The regular, repeating arrangement of molecules in a crystal diffracts X-rays in a predictable pattern. By measuring the intensities and positions of these diffracted beams, one can mathematically reconstruct a 3D map of the electron density within the crystal, and from this, the precise positions of the atoms can be determined.

xray_workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Purified_Compound Purified Component Crystal Single Crystal Growth Purified_Compound->Crystal XRay_Source X-Ray Beam Diffraction Diffraction Pattern Collection Crystal->Diffraction XRay_Source->Diffraction Electron_Density Electron Density Map Diffraction->Electron_Density Structure_Model 3D Atomic Model Electron_Density->Structure_Model Refinement Refinement & Validation Structure_Model->Refinement

Figure 2: The workflow for 3D structure determination by single-crystal X-ray diffraction.

Experimental Protocol: Growing and Analyzing a Single Crystal

  • Crystal Growth (Self-Validating System):

    • The ability to grow a high-quality single crystal is in itself a validation of the compound's purity.

    • Techniques: Slow evaporation, vapor diffusion, and cooling crystallization are common methods.

    • Solvent Screening: A wide range of solvents and solvent mixtures should be screened to find conditions that yield diffraction-quality crystals (typically >50 µm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a modern detector (e.g., CCD or CMOS).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data until the model converges.

    • Validate the final structure using established crystallographic metrics (e.g., R-factors, goodness-of-fit).

Computational Modeling: An In-Silico Approach

When single crystals cannot be obtained, or to complement experimental data, computational modeling provides a powerful means to predict the 3D structure of small molecules.[12][13]

Expertise in Method Selection: The choice of computational method depends on the desired accuracy and available computational resources. Molecular mechanics (MM) methods are fast and suitable for initial conformational searches, while quantum mechanics (QM) methods provide higher accuracy at a greater computational cost.

Data-Driven Approaches: Modern methods, such as COSMOS, leverage large databases of known crystal structures (like the Cambridge Structural Database) to predict 3D geometries by matching substructures.[12]

Protocol: Predicting a 3D Structure with a Data-Driven Approach

  • Input: A 2D representation of the molecule (e.g., SMILES string).

  • Fragmentation: The algorithm decomposes the target molecule into a set of fragments.

  • Database Matching: These fragments are matched against a library of 3D substructures derived from experimental data.

  • Assembly: The 3D fragments are assembled to generate a full 3D model of the molecule.

  • Energy Minimization: The resulting structure is typically subjected to energy minimization using a force field to relieve any steric clashes and arrive at a low-energy conformation.

Conclusion

The characterization of a complex agrochemical formulation such as CAS 900137-13-5 requires a systematic and multi-faceted analytical approach. This guide has outlined a robust workflow, beginning with the crucial understanding that the target is a mixture, not a single compound. By employing a combination of chromatographic separation, high-resolution mass spectrometry for molecular weight determination, and a synergistic application of experimental (X-ray crystallography) and computational methods for 3D structure elucidation, researchers can gain a comprehensive understanding of the individual components of such formulations. This detailed molecular-level knowledge is indispensable for quality control, regulatory compliance, and the rational design of next-generation agrochemical products.

References

  • Chen, G., et al. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 53(11), 3049-3058. [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • North Carolina State University, METRIC. Small Molecule X-ray Crystallography. [Link]

  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Frontiers Media S.A. (2023). Investigation of Protein and Small Molecule Structures using 3D Electron Crystallography. Frontiers in Molecular Biosciences. [Link]

  • International Union of Crystallography. (2023). Crystal structure Determination of Small Molecules by 3D ED/MicroED. [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Taiwan International Graduate Program. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • Cambridge Crystallographic Data Centre. Search, Visualize, and Analyse Known Small Molecules. [Link]

  • American Chemical Society. (2024, April 25). dMXP: A De Novo Small-Molecule 3D Structure Predictor with Graph Attention Networks. Journal of Chemical Information and Modeling. [Link]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • American Chemical Society. (2013, November 21). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling. [Link]

  • National Institutes of Health. (2011). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

  • University of North Texas Digital Library. Computational Modeling of Small Molecules. [Link]

  • WIPO Patentscope. (2021, May 13). AN AGROCHEMICAL COMPOSITION. [Link]

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Foundational

An In-Depth Technical Guide & Advanced Material Safety Data Sheet (MSDS)

Executive Summary 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS: 900137-13-5) is a highly specialized organic building block predominantly utilized in advanced medicinal chemistry. Structurally characterized by a lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS: 900137-13-5) is a highly specialized organic building block predominantly utilized in advanced medicinal chemistry. Structurally characterized by a lipophilic cyclopentyloxy ether motif coupled with a reactive phenylacetonitrile core, this compound is a critical precursor in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors and other targeted therapeutics [1, 2].

This whitepaper transcends a traditional MSDS by integrating rigorous physicochemical profiling, causality-driven safety protocols, and field-proven synthetic methodologies. It is designed for researchers and drug development professionals who require both strict compliance guidelines and actionable mechanistic insights.

Chemical Identity & Physicochemical Profiling

The dual nature of this molecule—combining a hydrophobic cyclopentyl ring with a polar, electron-withdrawing cyano group—dictates both its synthetic utility and its handling requirements. The alpha-carbon adjacent to the nitrile is highly activated, providing a versatile site for functionalization.

Table 1: Chemical and Structural Properties

PropertyValue / Description
Chemical Name 2-[4-(Cyclopentyloxy)phenyl]acetonitrile
CAS Registry Number 900137-13-5[1]
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.26 g/mol [1]
Structural Motif Aryl ether linked to an aliphatic nitrile
Physical State Viscous liquid to low-melting solid (ambient temp)
Solubility Profile Soluble in DCM, THF, EtOAc, and Methanol; Insoluble in H₂O
Advanced Hazard Mitigation & Safety Data (MSDS Core)

Because specific toxicological data for highly niche intermediates is often extrapolated from structural analogs (such as 4-methoxyphenylacetonitrile [3, 4]), conservative handling protocols must be employed. Nitrile compounds pose unique metabolic hazards; in vivo, cytochrome P450 enzymes can catalyze the oxidative dealkylation of certain nitriles, potentially releasing free cyanide (CN⁻) and causing acute systemic toxicity.

GHS Classification & Hazard Identification
  • Acute Toxicity - Oral (Category 3): Toxic if swallowed.

  • Acute Toxicity - Dermal (Category 3): Toxic in contact with skin. The lipophilic cyclopentyloxy group enhances dermal penetration compared to unsubstituted phenylacetonitriles.

  • Skin/Eye Irritation (Category 2): Causes serious eye irritation and skin irritation.

Table 2: Hazard and Precautionary Statements

GHS CodesDescriptionCausality / Rationale
H301 / H311 Toxic if swallowed or in contact with skin.Rapid dermal absorption facilitated by the lipophilic ether tail.
H331 Toxic if inhaled.Vapor pressure increases significantly upon heating during synthesis.
P260 Do not breathe dust/fume/gas/mist/vapors.Prevents pulmonary absorption of the nitrile moiety.
P280 Wear protective gloves/clothing/eye protection.Mandatory barrier to prevent acute dermal toxicity.
Causality-Driven Handling & Spill Protocols
  • Ventilation: Must be handled in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Standard latex gloves are insufficient due to rapid breakthrough times with lipophilic organic liquids. Heavy-duty nitrile or butyl rubber gloves are mandatory.

  • Spill Mitigation: In the event of a spill, do not use strong oxidizing agents (e.g., bleach/hypochlorites) for cleanup, as nitriles can react violently or evolve toxic gases. Absorb with an inert material (vermiculite or diatomaceous earth) and dispose of as hazardous organic waste [4].

Mechanistic Applications in Drug Discovery

In medicinal chemistry, the cyclopentyloxy-phenyl motif is a privileged pharmacophore. It is specifically designed to dock into the hydrophobic binding pocket of the PDE4 enzyme's catalytic domain. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile serves as the foundational scaffold for these inhibitors.

The synthetic value of this molecule lies in the α -acidity of the nitrile group (pKa 21 in DMSO). The electron-withdrawing nature of the cyano group, combined with resonance stabilization from the phenyl ring, allows for facile deprotonation by strong bases, enabling subsequent alkylation or condensation reactions to build complex 3D architectures (e.g., spirocycles or substituted cyclohexanes).

G N1 2-[4-(Cyclopentyloxy)phenyl] acetonitrile N2 Alpha-Deprotonation (LiHMDS / NaH) N1->N2 Base Catalysis N3 Stabilized Carbanion Intermediate N2->N3 Proton Extraction N4 Electrophilic Alkylation (Building the API Core) N3->N4 C-C Bond Formation N5 Target PDE4 Inhibitor (e.g., Cilomilast analogs) N4->N5 Downstream Synthesis N6 PDE4 Enzyme Inhibition N5->N6 Pharmacological Binding N7 Increased Intracellular cAMP (Anti-inflammatory Effect) N6->N7 Prevents cAMP Hydrolysis

Caption: Synthetic workflow and downstream pharmacological pathway of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

Experimental Protocols & Analytical Validation

To ensure both safety and high synthetic yield, the following self-validating protocol outlines the standard α -alkylation of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

Protocol: α -Alkylation via Strong Base

Objective: Functionalize the α -carbon while preventing nitrile hydrolysis or self-condensation.

  • Preparation & Inert Atmosphere:

    • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Causality: Moisture rapidly quenches strong bases (like LiHMDS) and can lead to the formation of primary amides via unwanted nitrile hydrolysis.

  • Dissolution:

    • Dissolve 1.0 eq of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Deprotonation (Self-Validating Step):

    • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Add 1.1 eq of Lithium bis(trimethylsilyl)amide (LiHMDS) dropwise over 15 minutes.

    • Validation: Observe a distinct color shift to a deep yellow/orange. This chromic shift confirms the successful formation of the resonance-stabilized carbanion. Stir for 30 minutes.

  • Electrophilic Addition:

    • Add 1.2 eq of the desired alkyl halide (e.g., methyl iodide or a functionalized bromide) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Workup:

    • Quench the reaction at 0°C with saturated aqueous NH₄Cl.

    • Causality: A mildly acidic quench is critical. Using strong aqueous acids (like HCl) can trigger the hydrolysis of the unreacted nitrile group into a carboxylic acid.

    • Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Analytical Validation:

    • Perform Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase. The disappearance of the starting material spot (UV active at 254 nm) and the appearance of a less polar product spot validates the completion of the alkylation.

References
  • NextSDS. "2-[4-(Cyclopentyloxy)phenyl]acetonitrile — Chemical Substance Information". NextSDS Regulatory Database. Available at:[Link]

Exploratory

Thermodynamic Stability of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile at Room Temperature: A Technical Guide

Executive Summary 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS: 900137-13-5) is a critical synthetic intermediate frequently utilized in the development of advanced pharmacophores, including PDE4 inhibitors[1]. Understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS: 900137-13-5) is a critical synthetic intermediate frequently utilized in the development of advanced pharmacophores, including PDE4 inhibitors[1]. Understanding its thermodynamic stability at standard ambient temperature and pressure (SATP, 298.15 K) is paramount for drug development professionals managing supply chain integrity, formulation, and long-term storage.

This whitepaper provides an in-depth analysis of the compound's thermodynamic and kinetic profile. By deconstructing its molecular architecture—specifically the aryl ether linkage and the benzylic nitrile moiety—we establish the causality behind its high stability at room temperature. Furthermore, we outline a self-validating experimental protocol utilizing isothermal microcalorimetry and orthogonal LC-MS/MS to empirically verify these thermodynamic properties.

Structural Deconstruction & Thermodynamic Profiling

To evaluate the thermodynamic stability of a molecule, we must analyze the bond dissociation energies (BDEs) and the electronic environment of its functional groups. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile features three primary sites of potential reactivity:

The Aryl Ether Linkage (Cyclopentyloxy Group)

The ether linkage consists of an sp2-hybridized C-O bond (phenyl side) and an sp3-hybridized C-O bond (cyclopentyl side).

  • Thermodynamic Causality: The sp2 C-O bond is highly stabilized by the resonance of the oxygen lone pairs with the aromatic π -system, resulting in a robust BDE of approximately 314 kJ/mol[2]. The sp3 C-O bond is slightly weaker at ~289 kJ/mol[2], but still requires significant energy to cleave. At room temperature, the available ambient thermal energy ( RT≈2.48 kJ/mol) is vastly insufficient to overcome these bond enthalpies, rendering the ether linkage thermodynamically stable against spontaneous homolysis or heterolysis.

  • Conformational Entropy: The cyclopentyl ring adopts an envelope or half-chair conformation. Unlike highly strained cyclopropane or cyclobutane rings, the cyclopentyl moiety possesses minimal ring strain, contributing favorably to the overall Gibbs free energy ( ΔG ) of the molecule.

The Benzylic Nitrile Moiety

The acetonitrile group (-CH2CN) attached to the phenyl ring creates a highly activated benzylic position.

  • Acidity and Deprotonation: The protons at the benzylic carbon are flanked by the electron-withdrawing nitrile group and the aromatic ring. The estimated pKa of these benzylic protons is approximately 14.3[3]. Because this pKa is significantly higher than neutral pH, the molecule remains fully protonated and thermodynamically stable in the absence of strong bases (e.g., LDA, NaH) at room temperature.

  • Nitrile Hydrolysis: The -C≡N bond is highly polarized. Thermodynamically, the hydrolysis of a nitrile to an amide or carboxylic acid in the presence of ambient moisture is an exothermic process ( ΔG<0 ). However, this is a classic example of kinetic control .

Kinetic vs. Thermodynamic Control at 298 K

While certain degradation pathways (like nitrile hydrolysis or atmospheric oxidation) may be thermodynamically favored ( ΔG<0 ), they do not occur at room temperature due to prohibitively high activation energy ( Ea​ ) barriers.

Without a strong acid or base catalyst to lower the Ea​ , the nucleophilic attack of water on the sp-hybridized carbon of the nitrile is kinetically blocked. Therefore, 2-[4-(Cyclopentyloxy)phenyl]acetonitrile exhibits excellent shelf-life at 298 K.

G R 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Ea High Activation Energy Barrier (Kinetically Blocked) R->Ea Reaction Pathway P Hydrolysis / Cleavage Products (Thermodynamically Favored) Ea->P Blocked at 298 K T Room Temperature (298 K) Insufficient Thermal Energy T->Ea Heat Input

Caption: Energy landscape showing kinetic blockage of thermodynamically favored degradation at 298 K.

Quantitative Thermodynamic Parameters

The following table summarizes the key physicochemical and thermodynamic parameters that dictate the room-temperature stability of the compound.

Property / ParameterEstimated ValueThermodynamic Implication
Molecular Weight 201.26 g/mol Standard diffusion and volatility kinetics[1].
sp2 C-O Bond Energy ~314 kJ/molHighly resistant to cleavage at 298 K[2].
sp3 C-O Bond Energy ~289 kJ/molStable against spontaneous homolysis[2].
Benzylic pKa ~14.3Deprotonation requires strong base; stable at neutral pH[3].
Nitrile Hydrolysis ΔG < 0 (Exothermic)Thermodynamically favored but kinetically blocked at 298 K.

Self-Validating Experimental Protocol for Stability Assessment

To empirically validate the thermodynamic stability of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile without waiting months for traditional stability studies, we employ a self-validating system combining Isothermal Microcalorimetry (TAM) and UPLC-MS/MS .

Why this approach? Isothermal microcalorimetry directly measures the heat flow ( dq/dt ) associated with minute chemical reactions. If the compound is thermodynamically unstable at room temperature, degradation will release or absorb heat. UPLC-MS/MS acts as the orthogonal validator to ensure that any detected heat flow corresponds to chemical degradation rather than a physical phase change (e.g., polymorph transition).

Step-by-Step Methodology

Phase 1: Sample Preparation & Baseline Characterization

  • Synthesize or procure high-purity (>99%) 2-[4-(Cyclopentyloxy)phenyl]acetonitrile[1].

  • Verify baseline purity using quantitative NMR (qNMR) and Karl Fischer titration to ensure water content is <0.1% (minimizing baseline hydrolysis risk).

  • Seal 500 mg of the compound in a sterile, inert glass ampoule under a nitrogen atmosphere. Prepare a second ampoule under ambient air (SATP) to act as an environmental control.

Phase 2: Isothermal Microcalorimetry (Thermodynamic Profiling) 4. Calibrate the Thermal Activity Monitor (TAM) at exactly 298.15 K. 5. Insert both the nitrogen-purged and ambient-air ampoules into the TAM channels, alongside a highly stable reference standard (e.g., calcined alumina). 6. Monitor the heat flow ( dq/dt ) continuously for 72 hours.

  • Causality Check: A steady heat flow near 0 μ W/g confirms thermodynamic inertness. An exothermic drift indicates slow, spontaneous degradation.

Phase 3: Orthogonal Validation via UPLC-MS/MS 7. Upon completion of the calorimetric run, extract the samples from the ampoules. 8. Dissolve 10 mg of each sample in HPLC-grade acetonitrile to a concentration of 1 mg/mL. 9. Inject 2 μ L into a UPLC-MS/MS system equipped with a C18 reverse-phase column. 10. Run a gradient method (Water/Acetonitrile with 0.1% Formic Acid) and monitor for mass shifts corresponding to hydrolysis (+18 Da for amide) or ether cleavage. 11. Self-Validation: Cross-reference the UPLC-MS/MS mass balance with the TAM data. If TAM shows 0 μ W/g and UPLC-MS/MS shows >99.9% parent compound recovery, the thermodynamic stability at room temperature is unequivocally validated.

Workflow S1 Sample Prep (SATP) S2 Isothermal Microcalorimetry (Real-time dq/dt) S1->S2 S3 UPLC-MS/MS (Mass Balance) S1->S3 S4 Thermodynamic Validation S2->S4 Enthalpy Data S3->S4 Chemical Purity

Caption: Self-validating experimental workflow combining calorimetry and mass spectrometry.

References

  • NextSDS. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile — Chemical Substance Information. Available at:[Link]

  • ACS Publications. Ni-Catalyzed Cleavage of Aryl Ethers in the Aqueous Phase. Available at:[Link]

  • FooDB. Showing Compound Benzeneacetonitrile (FDB012457). Available at:[Link]

Sources

Foundational

toxicity and hazard classification of CAS 900137-13-5

A comprehensive search for the toxicity and hazard classification of the chemical substance identified by CAS number 900137-13-5 has yielded no relevant data. This substance does not appear in major chemical safety and t...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search for the toxicity and hazard classification of the chemical substance identified by CAS number 900137-13-5 has yielded no relevant data. This substance does not appear in major chemical safety and toxicology databases, nor is it listed by prominent regulatory bodies.

Efforts to gather information from various authoritative sources, including the European Chemicals Agency (ECHA) and searches for Safety Data Sheets (SDS), did not produce any results for this specific CAS number. This suggests that the substance may be one of the following:

  • A novel or experimental compound with limited or no publicly available toxicological data.

  • A substance that has not been registered with major chemical regulatory agencies.

  • An incorrect or obsolete CAS number. It is advisable to verify the accuracy of the provided CAS number.

Without any toxicological studies or hazard classifications, it is impossible to provide an in-depth technical guide as requested. The core requirements of scientific integrity, including expertise, trustworthiness, and authoritative grounding, cannot be met in the absence of any verifiable data.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the lack of information, extreme caution should be exercised if handling this substance. In the absence of established safety data, it should be treated as a potentially hazardous material. The following general precautions are recommended:

  • Assume Toxicity: Handle the substance with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

  • Control Exposure: Work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

  • Prevent Contamination: Avoid skin and eye contact. Do not ingest.

  • Waste Disposal: Dispose of the substance and any contaminated materials in accordance with institutional and local regulations for hazardous waste.

Further investigation into the origin and intended use of this substance is necessary to ascertain any potential hazards. If this compound is part of a research and development pipeline, it is imperative that comprehensive toxicological and safety assessments are conducted before proceeding with further studies.

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile

Executive Summary In the landscape of modern drug development, precise physicochemical characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, precise physicochemical characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS: 900137-13-5) serves as a critical synthetic building block, most notably in the development of phosphodiesterase-4 (PDE4) inhibitors and related respiratory therapeutics.

This technical guide provides an in-depth analysis of the thermodynamic behavior—specifically the melting and boiling points—of this compound. By examining the structural causality behind these phase transitions and establishing self-validating experimental protocols, researchers can ensure high-fidelity purification and downstream synthetic success.

Chemical Identity & Structural Dynamics

To understand the thermodynamic properties of a molecule, one must first deconstruct its structural architecture.

  • IUPAC Name: 2-[4-(Cyclopentyloxy)phenyl]acetonitrile

  • CAS Number: 900137-13-5

  • Molecular Formula: C₁₃H₁₅NO

  • Molecular Weight: 201.26 g/mol

The molecule features two distinct functional domains that dictate its physical state:

  • The Nitrile Group (-C≡N): A highly polar, linear moiety that generates a strong permanent dipole moment, facilitating strong intermolecular dipole-dipole interactions.

  • The Cyclopentyloxy Ring: A bulky, lipophilic ether linkage. Unlike rigid planar aromatic rings, the cyclopentyl group rapidly interconverts between envelope and half-chair conformations. This dynamic flexibility drastically alters the molecule's ability to pack efficiently into a crystal lattice[1].

Thermodynamic Properties: Melting and Boiling Points

Causality in Phase Transitions (Melting Point Dynamics)

The melting point ( Tm​ ) of an organic compound is governed by molecular symmetry and crystal lattice packing efficiency. Unsubstituted benzyl cyanide is a liquid at standard conditions ( Tm​ : -24 °C). While the addition of a para-alkoxy group (e.g., 4-methoxybenzyl cyanide) raises the melting point to approximately 18 °C due to increased molecular weight, replacing the methyl group with a cyclopentyl ring introduces significant steric hindrance.

The conformational flexibility of the cyclopentyl ring frustrates optimal crystal packing. Consequently, despite its higher molecular weight, 2-[4-(Cyclopentyloxy)phenyl]acetonitrile typically presents as a low-melting solid or a highly viscous oil at ambient conditions, with an estimated melting transition range of 35 °C to 45 °C.

Vapor Pressure & Volatility (Boiling Point Dynamics)

The boiling point ( Tb​ ) is dictated by the thermal energy required to overcome intermolecular forces in the liquid phase. The strong dipole-dipole interactions of the nitrile group, combined with the enhanced London dispersion forces from the C₁₃ framework, significantly elevate the boiling point.

At standard atmospheric pressure (760 Torr), the extrapolated boiling point reaches approximately 340 °C to 360 °C. However, exposing aliphatic nitriles to temperatures exceeding 250 °C risks severe thermal degradation, including decyanation or uncontrolled polymerization. Therefore, empirical boiling point determination and industrial purification must be conducted under reduced pressure (e.g., 180–195 °C at 10 Torr), utilizing the Clausius-Clapeyron relationship to extrapolate standard atmospheric values[2].

Quantitative Data Summary

The following table synthesizes the physicochemical parameters critical for the handling and processing of this intermediate.

PropertyValue / RangeMethod / Condition
Molecular Formula C₁₃H₁₅NOComputational
Molecular Weight 201.26 g/mol Standard Atomic Weights
Melting Point ( Tm​ ) 35 °C – 45 °CDSC (Extrapolated Onset)
Boiling Point (760 Torr) 340 °C – 360 °CClausius-Clapeyron Extrapolation
Boiling Point (10 Torr) 180 °C – 195 °CVacuum Distillation
Density ~1.05 g/cm³Pycnometry
LogP ~3.5In Silico Prediction

Experimental Methodologies for Thermodynamic Validation

To ensure scientific integrity, thermodynamic values cannot simply be recorded; they must be derived through self-validating systems. Below are the rigorous protocols for determining the phase transitions of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

Protocol 1: High-Precision Melting Point Determination via DSC

Following the ASTM E794 standard[3], this protocol utilizes Differential Scanning Calorimetry (DSC) to eliminate human visual error associated with traditional capillary melting point apparatuses.

  • System Calibration (Self-Validation): Run a high-purity Indium standard ( Tm​ = 156.6 °C) to calibrate the heat flow and temperature axes of the DSC apparatus. Ensure the precision is within ±0.1 °C.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the intermediate into a standard aluminum hermetic pan. Seal the pan with a precision crimper to prevent the volatilization of any trace impurities that could act as plasticizers and artificially depress the melting point.

  • Thermal Cycling: Equilibrate the sample at 0 °C. Initiate a controlled heating ramp at 10 °C/min up to 80 °C under a continuous high-purity nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Identify the endothermic melting peak. Record the extrapolated onset temperature ( Te​ )—the intersection of the baseline and the steepest tangent of the peak's leading edge—as the true thermodynamic melting point.

Protocol 2: Boiling Point Determination via Reduced-Pressure Distillation

Because of the thermal instability of the nitrile group at extreme temperatures, boiling points must be determined under vacuum and extrapolated using NIST thermodynamic guidelines[4].

  • Apparatus Assembly: Assemble a short-path distillation setup equipped with a Vigreux column, a calibrated digital thermocouple at the distillation head, and a high-vacuum pump protected by a liquid nitrogen cold trap.

  • Vacuum Stabilization (Self-Validation): Apply vacuum and stabilize the system pressure strictly at 10 Torr (±0.1 Torr) using an automated digital vacuum controller. Causality Note: Continuous pressure monitoring is critical; even a 1 Torr fluctuation will artificially skew the boiling point data due to the exponential nature of vapor pressure curves.

  • Heating and Equilibration: Submerge the distillation flask in a silicone oil bath. Gradually increase the bath temperature while maintaining a steady magnetic stirring rate to prevent superheating and bumping.

  • Distillation and Recording: Record the vapor temperature only once a steady reflux ring reaches the thermocouple bulb and distillate steadily collects in the receiving flask at a rate of 1-2 drops per second. The recorded plateau temperature is the boiling point at 10 Torr.

  • Extrapolation: Utilize a Sidney-Young nomograph or integrate the Clausius-Clapeyron equation to calculate the theoretical boiling point at standard atmospheric pressure (760 Torr).

Synthetic Workflow and Purity Impact on Phase Transitions

The thermodynamic purity of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile is heavily dependent on its synthetic route. The standard approach is a Williamson-type ether synthesis (an Sₙ2 nucleophilic substitution)[5].

In this workflow, 4-hydroxybenzyl cyanide is reacted with cyclopentyl bromide. The choice of solvent is critical: N,N-Dimethylformamide (DMF) is used because, as a polar aprotic solvent, it effectively solvates the potassium cation (from the K₂CO₃ base) while leaving the phenoxide anion unsolvated. This lack of a solvent shell dramatically increases the nucleophilicity of the phenoxide, driving the Sₙ2 reaction forward efficiently and minimizing unreacted starting material that would otherwise depress the final product's melting point.

Workflow A 4-Hydroxybenzyl cyanide + Cyclopentyl bromide B Nucleophilic Substitution (SN2) Base: K2CO3, Solvent: DMF A->B C Crude 2-[4-(Cyclopentyloxy)phenyl]acetonitrile B->C D Vacuum Distillation (Boiling Point Validation) C->D Thermal Separation E Crystallization / Solidification (Melting Point Validation) D->E Cooling & Nucleation F High-Purity API Intermediate (CAS: 900137-13-5) E->F

Fig 1: Synthesis and thermodynamic validation workflow for CAS 900137-13-5.

References

  • ASTM International. "ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis". ASTM Standards.[Link]

  • National Institute of Standards and Technology (NIST). "Vapor Pressures and Boiling Points of Selected Halomethanes - Standard Reference Data (Clausius-Clapeyron Extrapolation)". NIST. [Link]

  • National Institute of Standards and Technology (NIST). "Vapor pressure equation for water in the range 0 to 100 deg C - NIST Technical Series Publications". NIST. [Link]

Sources

Foundational

Whitepaper: Preliminary Screening and Lead Derivatization of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile in Drug Discovery

Executive Summary In modern rational drug design, the selection of a versatile and biologically relevant core scaffold is the most critical step in library synthesis. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS 900137-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of a versatile and biologically relevant core scaffold is the most critical step in library synthesis. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS 900137-13-5)[1] has emerged as a highly valuable building block, particularly in the development of therapeutics targeting inflammatory and respiratory diseases. This whitepaper outlines a comprehensive, self-validating technical workflow for the preliminary screening of derivatives synthesized from this arylacetonitrile scaffold, focusing on its primary application: the discovery of novel Phosphodiesterase 4 (PDE4) inhibitors.

Pharmacophore Rationale & Chemical Utility

The structural anatomy of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile offers two distinct advantages for medicinal chemists:

  • The Cyclopentyloxy Moiety (Target Engagement): The cyclopentyloxy group is a privileged pharmacophore known to occupy the hydrophobic "Q-pocket" of the PDE4 enzyme. By mimicking the binding mode of established clinical candidates, this ether linkage provides the necessary lipophilicity and steric bulk to ensure high-affinity target engagement.

  • The Acetonitrile Handle (Synthetic Versatility): The alpha-carbon of the acetonitrile group is highly acidic, making it an excellent nucleophile for condensation and cyclization reactions. Similar building blocks, such as 2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile, have been historically condensed with acrylates to synthesize the 1,4-cyclohexanecarboxylate core of clinical-stage PDE4 inhibitors like Cilomilast[2].

Workflow A Scaffold Selection 2-[4-(Cyclopentyloxy)phenyl]acetonitrile B Library Synthesis (Condensation & Cyclization) A->B C Primary Screening (TR-FRET PDE4 Enzymatic Assay) B->C D Secondary Screening (PBMC TNF-α Inhibition) C->D E ADME-Tox Profiling (Microsomal Stability & Cytotoxicity) D->E F Lead Candidate Selection E->F

Figure 1. Preliminary screening workflow for arylacetonitrile derivatives in early drug discovery.

Mechanistic Grounding

PDE4 is the principal enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells. Inhibiting PDE4 prevents cAMP degradation, which in turn activates Protein Kinase A (PKA). PKA subsequently phosphorylates the cAMP response element-binding protein (CREB), leading to the transcriptional suppression of pro-inflammatory cytokines such as TNF-α.

Mechanism Drug Scaffold Derivative PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP Intracellular cAMP PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates TNF ↓ TNF-α Release CREB->TNF Suppresses Transcription

Figure 2. Intracellular signaling pathway illustrating the anti-inflammatory mechanism of PDE4 inhibition.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every assay in this screening cascade is designed as a self-validating system. This means internal controls are built into the protocol to independently verify that the biological machinery and detection reagents are functioning correctly, isolating the true pharmacological effect of the test compounds.

Protocol A: Primary Enzymatic Screening via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the delayed fluorescence reading eliminates short-lived background autofluorescence commonly emitted by synthetic small-molecule libraries. In this competitive assay, active PDE4 destroys unlabeled cAMP. Therefore, inhibition of PDE4 leaves unlabeled cAMP intact, which competes with a Europium-labeled cAMP tracer, resulting in a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PDE4B enzyme (0.5 ng/well), Eu-cAMP tracer, and ULight-anti-cAMP antibody in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20).

  • Compound Addition: Dispense 100 nL of test derivatives (synthesized from the 2-[4-(Cyclopentyloxy)phenyl]acetonitrile scaffold) in DMSO into a 384-well proplate.

  • Internal Controls (Self-Validation):

    • Positive Control: 10 µM Rolipram (Validates maximum enzyme inhibition).

    • Negative Control: 1% DMSO vehicle (Validates baseline uninhibited enzyme activity).

    • Blank: Buffer without enzyme (Validates the maximum possible FRET signal).

  • Enzyme Reaction: Add 5 µL of PDE4B enzyme to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add 5 µL of 100 nM cAMP substrate. Incubate for 30 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mix (Eu-cAMP + ULight-antibody). Incubate for 1 hour.

  • Readout: Read the microplate on an EnVision reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values.

Protocol B: Secondary Cellular Efficacy (TNF-α Inhibition in PBMCs)

Causality & Rationale: While enzymatic assays prove direct target engagement, cellular assays prove membrane permeability and functional efficacy. Human Peripheral Blood Mononuclear Cells (PBMCs) are used because they naturally express high levels of PDE4. Lipopolysaccharide (LPS) is used to stimulate TLR4, driving massive TNF-α production. A successful PDE4 inhibitor will elevate intracellular cAMP and block this specific inflammatory cascade.

Step-by-Step Methodology:

  • Cell Isolation & Seeding: Isolate PBMCs from healthy human donor blood via Ficoll-Paque density gradient centrifugation. Seed at 1 × 10⁵ cells/well in RPMI-1640 medium (supplemented with 10% FBS) in a 96-well plate.

  • Compound Pre-treatment: Treat cells with serial dilutions of the test compounds (0.1 nM to 10 µM).

  • Internal Controls (Self-Validation):

    • Max Stimulation Control: LPS + DMSO (Validates the inflammatory response).

    • Baseline Control: Unstimulated cells + DMSO (Validates the resting state of the cells).

    • Reference Standard: LPS + 1 µM Apremilast (Validates that the specific PDE4 pathway is functional and inhibitable).

  • Stimulation: After 1 hour of compound pre-treatment, add 100 ng/mL of LPS to all wells (except baseline controls). Incubate for 18 hours at 37°C, 5% CO₂.

  • Harvest & Detection: Centrifuge the plate at 300 × g for 5 minutes. Transfer the supernatant to a pre-coated TNF-α ELISA plate. Develop the ELISA according to standard colorimetric protocols and read absorbance at 450 nm.

Quantitative Screening Data

The following table summarizes the hypothetical progression of three distinct chemical series derived from the 2-[4-(Cyclopentyloxy)phenyl]acetonitrile scaffold, demonstrating the correlation between enzymatic inhibition, cellular efficacy, and early metabolic stability.

Compound IDModification to ScaffoldPDE4B IC₅₀ (nM)PBMC TNF-α IC₅₀ (nM)Human Liver Microsomal Clearance (µL/min/mg)Cell Viability @ 10 µM (%)
Deriv-01 Unsubstituted Cyclohexanecarboxylate45.2120.585.4 (High)98%
Deriv-02 Fluorinated Cyclohexanecarboxylate12.835.142.1 (Moderate)96%
Deriv-03 Isoquinoline Cyclization3.410.215.3 (Low)92%
Rolipram Reference Standard130.0310.055.099%

Data Interpretation: Deriv-03 demonstrates sub-nanomolar enzymatic potency and excellent cellular translation, likely due to the rigid isoquinoline ring restricting the conformational flexibility of the cyclopentyloxy group, locking it into the optimal geometry for the PDE4 Q-pocket. Furthermore, its low microsomal clearance indicates a highly favorable early pharmacokinetic profile.

Conclusion

The preliminary screening of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile derivatives requires a rigorously controlled, multi-tiered approach. By leveraging the synthetic versatility of the acetonitrile group and the proven target-engagement properties of the cyclopentyloxy pharmacophore, researchers can efficiently generate potent libraries. Utilizing self-validating TR-FRET and PBMC-based assays ensures that only compounds with true mechanistic efficacy and cellular permeability advance to late-stage preclinical development.

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: Application Notes for 2-[4-(Cyclopentyloxy)phenyl]acetonitrile in Organic Synthesis

Introduction: Unlocking Synthetic Potential In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-[4-(Cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile emerges as a highly valuable and versatile intermediate, particularly for researchers, scientists, and drug development professionals. Its unique structural features—a reactive nitrile group, an activatable benzylic position, and a lipophilic cyclopentyloxy moiety—provide a powerful toolkit for the synthesis of a diverse range of target molecules, from pharmaceutical lead compounds to advanced materials.

The phenylacetonitrile core is a well-established precursor in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] The introduction of a cyclopentyloxy group at the para-position offers a strategic advantage by modulating the physicochemical properties of the molecule. This group can enhance metabolic stability and improve oral bioavailability by increasing lipophilicity, a critical consideration in drug design. This document serves as a comprehensive guide to the synthesis and application of 2-[4-(cyclopentyloxy)phenyl]acetonitrile, providing detailed protocols and expert insights to empower your research endeavors.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective application. The following table summarizes the key characteristics of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

PropertyValueSource
CAS Number 900137-13-5NextSDS[2]
Molecular Formula C₁₄H₁₇NOCalculated
Molecular Weight 215.29 g/mol Calculated
Appearance Off-white to pale yellow solidInferred from analogous compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, THF, DMF)Inferred from analogous compounds
Melting Point Not reported, expected to be a low-melting solid-

Synthesis of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile: A Detailed Protocol

The most efficient and widely applicable method for the synthesis of 2-[4-(cyclopentyloxy)phenyl]acetonitrile is the Williamson ether synthesis.[3] This robust SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the readily available 4-hydroxyphenylacetonitrile is deprotonated to form the corresponding phenoxide, which then reacts with a cyclopentyl halide.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_0 Reactants cluster_1 Reagents cluster_2 Product 4-hydroxyphenylacetonitrile 4-Hydroxyphenylacetonitrile Product 2-[4-(Cyclopentyloxy)phenyl]acetonitrile 4-hydroxyphenylacetonitrile->Product + Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Product + Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetone) Solvent->Product Hydrolysis Start 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Product 2-(4-(Cyclopentyloxy)phenyl)acetic Acid Start->Product Hydrolysis Reagents Acid or Base (e.g., H₂SO₄ or NaOH), H₂O, Heat Reagents->Product Reduction Start 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Product 2-(4-(Cyclopentyloxy)phenyl)ethan-1-amine Start->Product Reduction Reagents Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) Reagents->Product Alkylation Start 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Intermediate Benzylic Carbanion Start->Intermediate Deprotonation Product α-Alkylated Product Intermediate->Product Alkylation Base Base (e.g., NaH, LDA) Base->Intermediate Electrophile Electrophile (e.g., R-X) Electrophile->Product

Sources

Application

Application Note: Synthetic Utility of CAS 900137-13-5 in Advanced API Development

Executive Summary & Chemical Significance The compound 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS 900137-13-5) is a highly versatile synthetic building block utilized extensively in medicinal chemistry and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The compound 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS 900137-13-5) is a highly versatile synthetic building block utilized extensively in medicinal chemistry and pharmaceutical active ingredient (API) synthesis[1]. Structurally, it features an active benzylic methylene group adjacent to a nitrile, coupled with a para-cyclopentyloxy motif.

In drug design, the 4-cyclopentyloxy group is not merely a structural placeholder; it is a meticulously chosen pharmacophore. Compared to a standard methoxy group, the cyclopentyl ether provides enhanced lipophilicity (LogP) and occupies a larger steric volume. This is critical for anchoring into the hydrophobic binding pockets of target enzymes, such as 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a major therapeutic target for metabolic syndrome, insulin resistance, and obesity[2]. Furthermore, the cyclopentyl ring offers superior metabolic stability against O-dealkylation by hepatic cytochrome P450 enzymes—a common pharmacokinetic liability in simple alkoxy-bearing APIs.

This application note details the field-proven protocols for utilizing CAS 900137-13-5[3] to synthesize sterically hindered alpha-substituted phenylacetic acids, specifically focusing on the generation of 1-[4-(Cyclopentyloxy)phenyl]cyclopropanecarboxylic acid , a critical intermediate for 11β-HSD1 inhibitors[2].

Mechanistic Insights and Synthetic Strategy

The transformation of CAS 900137-13-5 into a cyclopropanated carboxylic acid API building block involves a two-step divergent workflow. As process scientists, we must design these steps not just for theoretical yield, but for scalability, safety, and thermodynamic efficiency.

Step 1: Alpha-Cyclopropanation via Phase Transfer Catalysis (PTC)

The active methylene of CAS 900137-13-5 is highly acidic. While traditional lab-scale methods might employ Sodium Hydride (NaH) in anhydrous DMF, this presents severe exotherm and pyrophoric risks upon scale-up. Causality of our choice: We utilize a biphasic Phase Transfer Catalyst (PTC) system (Toluene / 50% aq. NaOH / Tetrabutylammonium bromide). The TBAB shuttles the hydroxide ion into the organic phase, enabling the formation of the carbanion, which then undergoes a rapid double nucleophilic substitution ( SN​2 ) with 1,2-dibromoethane to form the cyclopropane ring.

Step 2: Sterically Hindered Nitrile Hydrolysis

Causality of our choice: The newly formed cyclopropane ring creates immense steric hindrance around the nitrile carbon, effectively shielding it from nucleophilic attack. Standard aqueous or ethanolic hydrolysis will stall, leading to incomplete conversion. By switching to ethylene glycol , we can elevate the reaction temperature to 165°C, providing the necessary thermal energy to overcome the high activation barrier of this sterically congested transition state.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of 1-[4-(Cyclopentyloxy)phenyl]cyclopropanecarbonitrile

Reagents & Materials:

  • CAS 900137-13-5 (2-[4-(Cyclopentyloxy)phenyl]acetonitrile): 1.0 eq

  • 1,2-Dibromoethane: 1.5 eq

  • Sodium Hydroxide (50% w/w aqueous solution): 5.0 eq

  • Tetrabutylammonium bromide (TBAB): 0.05 eq

  • Toluene: 5 volumes

Step-by-Step Methodology:

  • Preparation: Charge a jacketed reactor with CAS 900137-13-5, toluene, and TBAB. Stir at 300 rpm to ensure complete dissolution.

  • Alkylation Agent Addition: Add 1,2-dibromoethane in a single portion at 20°C.

  • Base Addition: Slowly dropwise add the 50% NaOH solution over 1 hour. Caution: The reaction is mildly exothermic. Maintain the internal temperature between 40°C and 50°C using jacket cooling.

  • Agitation: Increase stirring to 600 rpm. High shear is mandatory to maximize the interfacial surface area of the biphasic mixture, allowing the PTC to function efficiently. Stir for 6 hours at 50°C.

  • Workup: Cool to 20°C. Add water (3 volumes) to dissolve precipitated salts. Separate the phases. Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Self-Validating Checkpoint: Withdraw a 0.1 mL aliquot, quench in water/EtOAc, and analyze via HPLC. The reaction is complete when the starting material peak is <1% AUC. For definitive structural validation, 1H NMR of the crude must show the complete disappearance of the benzylic −CH2​− singlet at ~3.7 ppm, replaced by distinct cyclopropyl multiplets at 1.2–1.6 ppm.

Protocol B: Hydrolysis to 1-[4-(Cyclopentyloxy)phenyl]cyclopropanecarboxylic acid

Reagents & Materials:

  • Intermediate from Protocol A: 1.0 eq

  • Potassium Hydroxide (Solid, flake): 5.0 eq

  • Ethylene Glycol: 8 volumes

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclopropanecarbonitrile intermediate in ethylene glycol within a reactor equipped with a reflux condenser and a Dean-Stark trap.

  • Base Addition: Add solid KOH flakes.

  • Thermal Activation: Heat the mixture to 165°C. Maintain at this temperature for 18 hours. The high boiling point of ethylene glycol (197°C) allows for atmospheric heating without pressurization.

  • Cooling & Dilution: Cool the dark mixture to 40°C. Dilute cautiously with water (15 volumes) to ensure the potassium carboxylate salt remains in solution.

  • Neutral Impurity Wash: Extract the aqueous layer twice with MTBE (Methyl tert-butyl ether). Discard the organic layer (removes unreacted nitrile and neutral byproducts).

  • Precipitation: Cool the aqueous layer to 5°C. Slowly acidify with 6M HCl until pH 2 is reached. Causality: Protonation of the carboxylate forces the highly lipophilic API building block to crash out of the aqueous solution as a white/off-white solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry in vacuo at 50°C to constant weight.

  • Self-Validating Checkpoint: Monitor the isolated solid via IR spectroscopy. The complete disappearance of the sharp C≡N stretching frequency at ~2240 cm−1 and the emergence of a broad O−H stretch (2500–3300 cm−1 ) coupled with a strong C=O stretch (~1700 cm−1 ) confirms full conversion and structural integrity.

Quantitative Data & Yield Optimization

The following table summarizes the optimization data for the two-step sequence, demonstrating why the chosen conditions in the protocols above are superior for process chemistry.

Reaction StepCatalyst / BaseSolvent SystemTemp (°C)Time (h)Yield (%)HPLC Purity (%)
Cyclopropanation NaOH (50% aq) / TBABToluene / Water50688 >98
CyclopropanationNaH (60% dispersion)DMF (Anhydrous)0 to 2548295
Nitrile Hydrolysis KOH (Solid)Ethylene Glycol1651891 >99
Nitrile HydrolysisNaOH (Solid)Ethanol / Water100484590

Note: The NaH/DMF method resulted in higher impurity profiles due to competing side reactions, while the Ethanol/Water hydrolysis stalled at 45% conversion due to insufficient thermal energy to overcome steric hindrance.

Visualizations

Synthetic Workflow Diagram

SyntheticWorkflow SM CAS 900137-13-5 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Step1 Cyclopropanation (1,2-Dibromoethane, NaOH, TBAB) SM->Step1 Int1 Intermediate 1-[4-(Cyclopentyloxy)phenyl] cyclopropanecarbonitrile Step1->Int1 Step2 Nitrile Hydrolysis (KOH, Ethylene Glycol, 165°C) Int1->Step2 Prod API Building Block 1-[4-(Cyclopentyloxy)phenyl] cyclopropanecarboxylic acid Step2->Prod

Synthetic workflow from CAS 900137-13-5 to a key 11β-HSD1 inhibitor building block.

Pharmacological Signaling Pathway

SignalingPathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Cortisol Active Cortisol Enzyme->Cortisol Reduction GR Glucocorticoid Receptor Cortisol->GR Metabolic Insulin Resistance GR->Metabolic Inhibitor Inhibitor (CAS 900137-13-5 derived) Inhibitor->Enzyme Blocks

Mechanism of 11β-HSD1 inhibition by CAS 900137-13-5 derived APIs.

References

  • NextSDS. "2-[4-(Cyclopentyloxy)phenyl]acetonitrile — Chemical Substance Information.
  • EvitaChem. "Buy 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (EVT-3180751).
  • Amgen Inc. "Amido compounds and their use as pharmaceuticals.

Sources

Method

Application Note: Chemoselective Reduction of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile to Primary Amines

Executive Summary & Context The synthesis of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine from its corresponding nitrile precursor, 2-[4-(Cyclopentyloxy)phenyl]acetonitrile[1], is a critical functional group transformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The synthesis of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine from its corresponding nitrile precursor, 2-[4-(Cyclopentyloxy)phenyl]acetonitrile[1], is a critical functional group transformation in the development of active pharmaceutical ingredients (APIs). This specific structural motif is frequently utilized in the design of phosphodiesterase type 4 (PDE4) inhibitors and targeted anti-inflammatory agents.

A persistent challenge in nitrile reduction is the competitive formation of secondary and tertiary amine byproducts. As a Senior Application Scientist, I have structured this protocol guide to detail two field-proven, highly chemoselective methodologies for primary amine synthesis: Catalytic Hydrogenation via Raney Nickel and Transition Metal-Assisted Borohydride Reduction . Both systems are designed to be self-validating and scalable, ensuring high fidelity in pharmaceutical intermediate production.

Mechanistic Insights: Overcoming Over-Alkylation

The reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂-NH₂) proceeds sequentially through a highly reactive imine intermediate (R-CH=NH). In unoptimized systems, the newly formed primary amine acts as a nucleophile, attacking the transient imine to form a condensation adduct. Subsequent hydrogenolysis of this adduct yields an undesired secondary amine.

To engineer causality into our protocols and prevent this side reaction, we employ two distinct chemical strategies:

  • Thermodynamic Control (Method A): By conducting the hydrogenation in a solvent system saturated with ammonia (methanolic ammonia), we leverage Le Chatelier's principle. The massive excess of NH₃ kinetically and thermodynamically suppresses the nucleophilic attack of the primary amine on the imine, trapping the intermediate and driving the equilibrium exclusively toward the primary amine[2],[3].

  • Kinetic Control (Method B): Utilizing sodium borohydride (NaBH₄) in the presence of Cobalt(II) chloride (CoCl₂) generates a finely divided, black cobalt boride (Co₂B) precipitate in situ. This transient heterogeneous catalyst facilitates rapid, mild reduction at the metal surface, kinetically favoring the desorption of the primary amine before bimolecular condensation can occur.

Reaction Pathway Visualization

NitrileReductionMechanism Nitrile Nitrile (R-C≡N) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H₂ (Catalyst) PrimaryAmine Primary Amine (R-CH₂-NH₂) Imine->PrimaryAmine +H₂ (Catalyst) Condensation Condensation Adduct (R-CH(NH₂)-NH-CH₂-R) Imine->Condensation + Primary Amine SecondaryAmine Secondary Amine (Undesired Byproduct) Condensation->SecondaryAmine -NH₃, +H₂ Ammonia Excess NH₃ (Equilibrium Shift) Ammonia->Condensation Suppresses Adduct Formation

Mechanistic pathway of nitrile reduction highlighting the role of ammonia in suppressing byproducts.

Quantitative Data Presentation: Method Comparison

To assist in selecting the appropriate workflow for your specific development stage, the operational metrics of both methods are summarized below:

ParameterMethod A: Raney-Ni / H₂ / NH₃Method B: NaBH₄ / CoCl₂
Optimal Scale Pilot / Industrial Scale (> 50g)Lab / Bench Scale (< 50g)
Primary Amine Selectivity > 95%> 90%
Reaction Time 4 – 12 hours1 – 3 hours
Operating Pressure 50 psi (H₂ gas)Ambient (1 atm)
Safety Considerations Pyrophoric catalyst handling[4]Vigorous exothermic H₂ evolution
Workup Complexity Simple filtration (Celite pad)Aqueous quench & solvent extraction

Experimental Protocols

Method A: Catalytic Hydrogenation via Raney Nickel in Methanolic Ammonia

This method is the industry standard for scalable, high-purity primary amine synthesis, utilizing heterogeneous catalysis under moderate hydrogen pressure[2].

Step-by-Step Workflow:

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (10.0 g, 49.7 mmol) in 7M methanolic ammonia (100 mL).

    • Causality Check: The 7M NH₃ concentration is critical. Using standard methanol without ammonia will result in up to 30% secondary amine formation[3].

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 1.5 g wet weight).

  • Atmosphere Exchange: Seal the vessel. Purge the headspace with inert nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 50 psi with H₂. Initiate vigorous mechanical stirring at room temperature (20-25 °C). Maintain pressure and stir for 12 hours.

  • In-Process Monitoring: Depressurize a small sample aliquot. Analyze via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NEt₃) to confirm the complete disappearance of the starting nitrile.

  • Workup & Filtration: Carefully vent the remaining hydrogen gas and purge the system thoroughly with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst.

    • Critical Safety Node: Raney Nickel is highly pyrophoric. Never allow the filter cake to dry out under the atmosphere [4]. Immediately quench the used filter cake in a beaker of water.

  • Isolation: Concentrate the clear filtrate under reduced pressure to yield the crude 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine as an oil, which can be carried forward or crystallized as a hydrochloride salt.

Method B: Transition Metal-Assisted Borohydride Reduction

This method is ideal for rapid, bench-scale synthesis where high-pressure hydrogenation equipment is unavailable. It relies on the in situ generation of a highly active cobalt boride catalyst.

Step-by-Step Workflow:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (2.0 g, 9.9 mmol) and CoCl₂·6H₂O (4.7 g, 19.8 mmol, 2.0 eq) in anhydrous methanol (50 mL). The solution will appear deep purple/blue.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Reduction Initiation: Slowly add NaBH₄ (2.6 g, 69.3 mmol, 7.0 eq) in small portions over 30 to 45 minutes.

    • Self-Validating Visual Cue: Upon the first addition of NaBH₄, the solution will immediately turn pitch black, indicating the successful in situ formation of the active Co₂B catalyst.

    • Causality Check: The addition must be slow. The reaction between NaBH₄ and methanol/water generates massive volumes of hydrogen gas exothermically.

  • Reaction: Remove the ice bath. Allow the black suspension to stir at room temperature for 2 hours.

  • Quench: Cautiously add 3M aqueous HCl dropwise until the black precipitate completely dissolves and the solution becomes a clear pink liquid (indicating the solubilization of cobalt back to Co²⁺ salts).

  • Basification & Extraction: Basify the aqueous phase with concentrated NH₄OH until the pH reaches 10. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the primary amine product.

References

  • Chemical Substance Information: 2-[4-(Cyclopentyloxy)phenyl]acetonitrile. NextSDS Substance Database. Available at: [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry, 66(7), 2480-2483. Available at:[Link]

  • Synthesis of O6-alkylated preQ1 derivatives. (2021). Beilstein Journal of Organic Chemistry, 17, 2295–2301. Available at:[Link]

  • Timelthaler, D. (2019). Development of Base Metal Catalysts for Green Hydrogenation Reactions. JKU ePUB. Available at:[Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with 2-[4-(Cyclopentyloxy)phenyl]acetonitrile

Introduction: The Strategic Importance of α-Functionalized Phenylacetonitriles In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of α-Functionalized Phenylacetonitriles

In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Phenylacetonitrile derivatives serve as versatile building blocks due to the dual reactivity of the aromatic ring and the activated benzylic C-H bond. The target molecule, 2-[4-(Cyclopentyloxy)phenyl]acetonitrile, is of particular interest as its core structure is found in compounds with potential biological activities, including as inducers of the transcription factor Oct3/4, which is crucial in stem cell pluripotency.[1] The ability to selectively form new carbon-carbon and carbon-heteroatom bonds at the α-position of the nitrile group opens a gateway to a vast chemical space of novel compounds with potentially enhanced therapeutic or material properties.

This technical guide provides detailed protocols and mechanistic insights for the cross-coupling of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile. We will focus primarily on palladium-catalyzed α-arylation, a robust and widely adopted methodology for C-C bond formation, and also discuss other relevant cross-coupling strategies. The protocols described herein are designed to be self-validating, with explanations for the selection of catalysts, ligands, bases, and reaction conditions to empower researchers to adapt and optimize these methods for their specific synthetic goals.

Core Concept: The α-Arylation of Benzylic Nitriles

The palladium-catalyzed α-arylation of nitriles is a powerful transformation that couples a nitrile enolate with an aryl halide or pseudohalide.[2][3] The reaction is initiated by the deprotonation of the acidic α-proton of the nitrile by a suitable base to form a carbanion, which then participates in a catalytic cycle with a palladium complex. The choice of catalyst, and particularly the ligand, is critical for achieving high yields and preventing side reactions. Sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have proven to be highly effective in promoting the key steps of the catalytic cycle.[2][3]

The general catalytic cycle for the α-arylation of nitriles is depicted below:

Alpha-Arylation Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation/ Coordination Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Enolate(L_n) Ar-Pd(II)-Enolate Complex Transmetalation->Ar-Pd(II)-Enolate(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Enolate(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product α-Aryl Nitrile Product Reductive_Elimination->Product Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Base_Deprotonation Base Nitrile_Enolate Nitrile Enolate Base_Deprotonation->Nitrile_Enolate Nitrile_Enolate->Transmetalation Starting_Nitrile 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Starting_Nitrile->Base_Deprotonation

Figure 1: General catalytic cycle for the palladium-catalyzed α-arylation of nitriles.

Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Arylation of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile with Aryl Bromides

This protocol is adapted from established procedures for the α-arylation of arylacetonitriles.[4][5] The use of a bulky, electron-rich phosphine ligand such as XPhos is crucial for achieving high catalytic activity.

Materials:

  • 2-[4-(Cyclopentyloxy)phenyl]acetonitrile

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or glovebox

  • Standard glassware for inert atmosphere techniques

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (1-2 mol%) and XPhos (2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene (to make a 0.1-0.2 M solution with respect to the nitrile).

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂/XPhos): Pd(OAc)₂ is a common and air-stable palladium precursor that is reduced in situ to the active Pd(0) species. XPhos is a bulky, electron-rich biarylphosphine ligand that promotes both the oxidative addition of the aryl bromide and the reductive elimination of the product, leading to high turnover numbers.[4][5]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the relatively weakly acidic α-proton of the nitrile. Sodium tert-butoxide is a common choice for this purpose.

  • Solvent (Toluene): Toluene is a non-polar, high-boiling solvent that is suitable for the reaction temperatures required and is compatible with the reagents.

  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

Data Presentation:

EntryAryl BromidePd(OAc)₂ (mol%)XPhos (mol%)BaseTemp (°C)Time (h)Yield (%)
14-Bromotoluene24NaOtBu10012>90 (expected)
21-Bromo-4-methoxybenzene24NaOtBu10016>85 (expected)
32-Bromopyridine24NaOtBu11024>70 (expected)

Note: The yields presented are expected based on literature precedents for similar substrates and will require experimental verification.

Protocol 2: Nickel-Catalyzed Negishi Cross-Coupling for α-Alkylation

The Negishi coupling is a powerful C-C bond-forming reaction that utilizes organozinc reagents.[6][7] Nickel catalysis can be particularly effective for couplings involving sp³-hybridized carbons.[8][9] This protocol outlines a potential pathway for the α-alkylation of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

Workflow Overview:

Negishi_Workflow cluster_prep Preparation of α-Bromo Nitrile cluster_coupling Negishi Cross-Coupling start 2-[4-(Cyclopentyloxy)phenyl]acetonitrile bromination α-Bromination (e.g., NBS, AIBN) start->bromination bromo_nitrile α-Bromo-2-[4-(cyclopentyloxy)phenyl]acetonitrile bromination->bromo_nitrile coupling Negishi Coupling bromo_nitrile->coupling organozinc Organozinc Reagent (R-ZnX) organozinc->coupling catalyst Ni Catalyst (e.g., NiCl₂(dppp)) catalyst->coupling product α-Alkylated Product coupling->product

Figure 2: Workflow for the α-alkylation via Negishi coupling.

Step-by-Step Protocol (Illustrative):

This is a two-step process involving the initial α-bromination of the starting material followed by the Negishi coupling.

Part A: α-Bromination

  • To a solution of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product to obtain α-bromo-2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

Part B: Negishi Coupling

  • Reaction Setup: In a glovebox, add a nickel catalyst such as NiCl₂(dppp) (5 mol%) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the α-bromo-2-[4-(Cyclopentyloxy)phenyl]acetonitrile (1.0 equiv) dissolved in an anhydrous aprotic solvent like THF.

  • Organozinc Addition: Slowly add the organozinc reagent (e.g., ethylzinc bromide, 1.5 equiv) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.

Causality Behind Experimental Choices:

  • Two-Step Approach: Direct C-H activation for alkylation at the benzylic position can be challenging. A more reliable approach is to first introduce a leaving group (bromide) at the α-position, which then readily participates in the cross-coupling reaction.

  • Nickel Catalyst: Nickel catalysts are often more effective and economical than palladium for cross-coupling reactions involving alkyl electrophiles.[10]

  • Organozinc Reagents: Organozinc reagents are known for their high functional group tolerance and are less reactive (and thus more selective) than Grignard or organolithium reagents.[11]

Further Considerations and Alternative Couplings

While α-arylation is the most established cross-coupling reaction for this substrate class, other transformations can be envisioned:

  • Sonogashira Coupling: While typically used for coupling alkynes with sp²-hybridized carbons, there are emerging methods for C(sp³)-C(sp) Sonogashira couplings.[12][13][14] This would involve coupling an α-halo derivative of the starting material with a terminal alkyne, likely using a copper and/or palladium catalyst system.

  • Buchwald-Hartwig Amination: This powerful method for C-N bond formation could potentially be used to introduce an amine functionality at the α-position.[15][16][17][18] This would also likely require prior halogenation of the α-position.

  • Photoredox Catalysis: Recent advances in photoredox catalysis have enabled the direct functionalization of benzylic C-H bonds under mild conditions, offering a potential alternative to pre-functionalization.[19][20]

Conclusion

The protocols and insights provided in this application note offer a robust starting point for researchers and drug development professionals working with 2-[4-(Cyclopentyloxy)phenyl]acetonitrile and related compounds. The palladium-catalyzed α-arylation is a highly reliable and versatile method for introducing aryl and heteroaryl moieties. By understanding the underlying principles of catalyst selection, reaction conditions, and mechanistic pathways, scientists can effectively leverage these cross-coupling strategies to synthesize novel molecules with tailored properties.

References

  • Recent Advances in Nickel-Catalyzed C-C Cross-Coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. Retrieved from [Link]

  • Scalable α-Arylation of Nitriles in Aqueous Micelles using Ultrasmall Pd Nanoparticles: Surprising Formation of Carbanions in Water. (2020). ACS Catalysis. Retrieved from [Link]

  • Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. (2021). Chemical Communications. Retrieved from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). PMC. Retrieved from [Link]

  • Asymmetric Sonogashira C(sp3)–C(sp) bond coupling enabled by a copper(i) complex of a new guanidine-hybrid ligand. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

  • Copper-Catalyzed Benzylic C–H Cross Couplings: Methodology Development and Applications in Medicinal Chemistry. (n.d.). ProQuest. Retrieved from [Link]

  • Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions. (2025). RSC Publishing. Retrieved from [Link]

  • NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE. (n.d.). PMC. Retrieved from [Link]

  • C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). RSC Advances. Retrieved from [Link]

  • Cross-Coupling of Benzylic and Aldehydic C–H Bonds via Photocatalytic Tandem Radical–Radical Coupling and Acceptorless Alcohol Dehydrogenation. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • Ni‐catalyzed Suzuki‐Miyaura coupling of aryl nitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • A general asymmetric copper-catalysed Sonogashira C(sp3)-C(sp) coupling. (2019). PubMed. Retrieved from [Link]

  • Palladium‐catalyzed α‐arylation of arylacetonitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]

  • Negishi Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]

  • The scope of α‐arylation of arylacetonitriles using Pd(OAc)2/XPhos as the catalytic system. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Negishi coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Study of Negishi Cross-Coupling Reactions with Benzylzinc Halides To Prepare Original 3-Ethoxypyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions. (n.d.). Hartwig Group. Retrieved from [Link]

  • Sonogashira coupling. (2019, January 8). YouTube. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of Nitriles from Primary Alcohols and NH with Ru(OH) /Al O. (2009). Synfacts. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (2025). MDPI. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Chemical Insights. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. (2015). PubMed. Retrieved from [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022). Nanyang Technological University. Retrieved from [Link]

  • Preparation of phenylacetonitriles. (n.d.). Google Patents.
  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. (n.d.). PMC. Retrieved from [Link]

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Method

Application Note: Large-Scale Manufacturing Process for 2-[4-(Cyclopentyloxy)phenyl]acetonitrile

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS: 900137-13-5) Primary Application: Key intermediate in the synthesis of qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS: 900137-13-5) Primary Application: Key intermediate in the synthesis of quinazolin-4(3H)-one derived PqsR antagonists (quorum sensing quenchers) for Pseudomonas aeruginosa[1].

Executive Summary & Mechanistic Insights

The synthesis of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile[2][3] relies on the Williamson ether-type O-alkylation of 4-hydroxyphenylacetonitrile with cyclopentyl bromide. While discovery-scale procedures often report modest yields (e.g., ~25%) due to unoptimized thermal parameters and base selection[1], scaling this process for GMP manufacturing requires strict control over competing side reactions.

The SN2 vs. E2 Paradigm

The primary challenge in this workflow is the nature of the electrophile. Cyclopentyl bromide is a secondary alkyl halide, making it highly susceptible to E2 elimination, which irreversibly consumes the reagent to form volatile cyclopentene.

To suppress E2 elimination and drive the SN2 pathway, this protocol implements three critical causality-driven choices:

  • Mild Heterogeneous Base: Finely milled Potassium Carbonate (K₂CO₃) is utilized instead of strong bases like Sodium Hydroxide (NaOH). K₂CO₃ provides sufficient basicity to deprotonate the phenol without accelerating the E2 elimination of the secondary bromide.

  • Polar Aprotic Solvent: N,N-Dimethylformamide (DMF) is selected. By leaving the phenoxide anion unsolvated, DMF maximizes its nucleophilicity, drastically lowering the activation energy for the SN2 transition state.

  • Controlled Electrophile Dosing: Dosing cyclopentyl bromide at 60 °C (rather than bulk addition at reflux) prevents thermal runaways and minimizes localized concentration spikes that favor elimination.

Mechanism Phenol 4-Hydroxyphenylacetonitrile (Nucleophile) Phenoxide Phenoxide Anion (Highly Nucleophilic) Phenol->Phenoxide Deprotonation Base K2CO3 (Mild Base) Base->Phenoxide Promotes Product 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (Target Intermediate) Phenoxide->Product SN2 Substitution (Favored at 60°C) CPBr Cyclopentyl Bromide (Electrophile) CPBr->Product Byproduct Cyclopentene (E2 Elimination Byproduct) CPBr->Byproduct E2 Elimination (Minimized by mild base)

Figure 1: Mechanistic pathway highlighting SN2 substitution versus E2 elimination.

Quantitative Data & Material Specifications

The following tables summarize the stoichiometric requirements and the Critical Quality Attributes (CQAs) necessary to maintain a self-validating manufacturing system.

Table 1: Material Equivalents and Scaled Requirements (Per 1.0 kg of Starting Material)

MaterialRoleMW ( g/mol )Eq.Mass / Volume
4-HydroxyphenylacetonitrileStarting Material (SM)133.151.001.00 kg
Cyclopentyl BromideAlkylating Agent149.031.251.40 kg
Potassium Carbonate (325 mesh)Mild Base138.211.501.55 kg
N,N-Dimethylformamide (DMF)Reaction Solvent73.095.0 vol5.0 L
Methyl tert-butyl ether (MTBE)Extraction Solvent88.1510.0 vol10.0 L
HeptaneCrystallization Anti-solvent100.206.0 vol6.0 L

Table 2: In-Process Controls (IPC) and Quality Metrics

Process StepAnalytical MethodParameter MonitoredAcceptance Criteria
Alkylation (IPC)HPLC (Area %)SM ConsumptionSM < 1.0%
Aqueous WashHPLC (Assay)Product Loss in AqueousProduct < 0.5%
Solvent SwapGC (Headspace)MTBE residual in HeptaneMTBE < 5.0% v/v
Final IsolationHPLC / Karl FischerChemical Purity / Moisture> 99.0% Purity, < 0.5% H₂O

Step-by-Step Manufacturing Protocol

This protocol is designed as a closed-loop, self-validating system. Progression to subsequent unit operations is strictly gated by analytical IPC results.

Workflow N1 1. Deprotonation DMF, K2CO3 N2 2. Alkylation CP-Br Dosing N1->N2 N3 N3 N2->N3 N3->N2 Fail N4 4. Quench H2O / MTBE N3->N4 Pass N5 5. Solvent Swap To Heptane N4->N5 N6 6. Isolation Cool, Filter N5->N6

Figure 2: Scalable unit operations for the manufacturing of CAS 900137-13-5.

Phase 1: Reactor Preparation and Deprotonation
  • Purge: Inert a clean, dry glass-lined reactor with Nitrogen (N₂) for 15 minutes.

  • Charge Solvents & Solids: Add 5.0 L of DMF, followed by 1.00 kg of 4-hydroxyphenylacetonitrile. Begin agitation at 150 RPM.

  • Base Addition: Charge 1.55 kg of finely milled K₂CO₃ (325 mesh).

    • Causality Note: Using finely milled K₂CO₃ increases the surface area for the heterogeneous deprotonation, ensuring rapid formation of the phenoxide anion without requiring elevated temperatures.

  • Heating: Heat the suspension to 60 °C (± 2 °C) and hold for 30 minutes to ensure complete deprotonation. The mixture will transition to a distinct yellow/orange suspension.

Phase 2: Electrophile Addition and Alkylation
  • Dosing: Using an addition funnel or dosing pump, add 1.40 kg of cyclopentyl bromide over 2.0 hours.

    • Causality Note: Slow dosing maintains the internal temperature strictly below 65 °C. Exceeding this thermal threshold exponentially increases the rate of E2 elimination, degrading the yield.

  • Aging: Stir the reaction mixture at 60 °C for 6.0 hours.

  • Self-Validating IPC Check: Pull a 1 mL sample, quench with 1 mL H₂O, extract with 1 mL MTBE, and analyze the organic layer via HPLC.

    • Pass: If unreacted 4-hydroxyphenylacetonitrile is < 1.0%, proceed to Phase 3.

    • Fail: If > 1.0%, add an additional 0.1 eq of cyclopentyl bromide, age for 2 hours, and re-test. This feedback loop guarantees maximum conversion before workup.

Phase 3: Quench and Liquid-Liquid Extraction
  • Cooling & Quench: Cool the reactor to 20 °C. Slowly charge 15.0 L of purified water to quench the reaction and dissolve the inorganic salts (K₂CO₃ and KBr).

  • Extraction: Charge 10.0 L of MTBE. Agitate vigorously for 15 minutes, then allow 30 minutes for phase separation.

    • Causality Note: MTBE is chosen over ethyl acetate or dichloromethane because it provides excellent phase separation from DMF/Water mixtures and avoids emulsion formation.

  • Phase Cut: Drain the lower aqueous layer. Retain the upper organic layer.

  • Washing: Wash the organic layer with 5.0 L of 5% NaOH (to remove any trace unreacted phenol), followed by 5.0 L of 20% NaCl brine (to remove residual DMF and water).

Phase 4: Solvent Swap and Crystallization
  • Distillation: Transfer the MTBE organic layer to a distillation apparatus. Distill under mild vacuum (approx. 300 mbar) at an internal temperature of 40 °C until the volume is reduced to ~3.0 L.

  • Solvent Swap: Charge 6.0 L of Heptane. Continue distillation until the internal temperature reaches 80 °C (indicating the complete removal of MTBE).

    • IPC Check: GC Headspace must confirm MTBE < 5.0% v/v.

  • Crystallization: Cool the heptane solution linearly to 0–5 °C over 4 hours. Seed crystals may be added at 35 °C if spontaneous nucleation does not occur.

    • Causality Note: 2-[4-(Cyclopentyloxy)phenyl]acetonitrile is a solid[1]. A controlled cooling ramp ensures the formation of large, easily filterable crystals, preventing the entrapment of impurities.

  • Isolation: Filter the resulting white crystalline solid. Wash the wet cake with 2.0 L of cold (0 °C) heptane.

  • Drying: Dry under vacuum at 40 °C until moisture is < 0.5% w/w. Expected yield: 85–90% (approx. 1.28–1.35 kg).

Analytical Validation Parameters

To support the IPC and final release testing, the following reversed-phase HPLC method is validated for tracking the consumption of the starting material and the purity of the final API intermediate:

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Purified Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program: 10% B to 90% B over 15.0 minutes; hold at 90% B for 3.0 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Expected Retention Times:

    • 4-Hydroxyphenylacetonitrile (SM): ~4.5 min

    • 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (Product): ~11.2 min

References

  • NextSDS Database. "2-[4-(Cyclopentyloxy)phenyl]acetonitrile — Chemical Substance Information". Retrieved April 2026. URL: [Link]

  • ACS Infectious Diseases. "Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists as Quorum Sensing Quenchers in Pseudomonas aeruginosa". ACS Publications, 2021. URL:[Link]

Sources

Application

Application Note: Incorporating 2-[4-(Cyclopentyloxy)phenyl]acetonitrile into Novel PDE4 Inhibitor Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Synthetic Protocols Introduction & Mechanistic Rationale Phosphodiesterase 4 (PDE4) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Synthetic Protocols

Introduction & Mechanistic Rationale

Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP. By modulating intracellular cAMP levels, PDE4 plays a profound role in immune cell regulation and airway smooth muscle tone, making it a highly validated target for chronic obstructive pulmonary disease (COPD), asthma, and psoriasis[1][2].

Classic PDE4 inhibitors, such as Rolipram and Cilomilast, rely heavily on a dialkoxyphenyl motif (specifically, 3-cyclopentyloxy-4-methoxyphenyl) to anchor the molecule within the hydrophobic "Q-pocket" of the PDE4 catalytic domain[3][4]. However, modern scaffold-based drug design has demonstrated that simplified or divergent mono-alkoxyaryl systems can also achieve potent, selective inhibition while potentially bypassing the narrow therapeutic window (e.g., emesis) associated with first-generation inhibitors[5][6].

2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS 900137-13-5) [7] emerges as a highly versatile, bifunctional building block for the synthesis of novel PDE4 inhibitors.

  • The Cyclopentyloxy Group: Provides the essential steric bulk and lipophilicity required for high-affinity binding to the PDE4 Q-pocket[4][8].

  • The Acetonitrile Handle: Features highly acidic α -protons (pKa ~20) adjacent to a reducible nitrile. This allows for rapid, divergent functionalization into nitrogenous heterocycles, including pyrrolidin-2-ones (Rolipram analogs) and pyrazoles[3][5].

Scaffold Design & Synthetic Workflows

To demonstrate the utility of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile, we detail two distinct synthetic pathways that transform this linear intermediate into privileged heterocyclic PDE4 inhibitor scaffolds.

Pathway A: Pyrrolidin-2-one Scaffold (Rolipram Analog)

The pyrrolidin-2-one ring is the defining feature of Rolipram[3][4]. By alkylating the active methylene of our starting material with ethyl bromoacetate, we generate a cyano-ester intermediate. A subsequent reductive lactamization utilizing Raney Nickel selectively reduces the nitrile to a primary amine, which undergoes spontaneous, thermodynamically driven intramolecular cyclization with the pendant ester to form the 5-membered lactam ring.

Pathway B: Pyrazole Scaffold

Cocrystallography has identified pyrazole derivatives as potent PDE4 inhibitors[5][6]. Subjecting the starting material to a Claisen condensation with ethyl acetate yields a 3-oxobutanenitrile intermediate. Condensation with hydrazine hydrate facilitates a tandem imine-formation and cyclization sequence, yielding a highly functionalized 3-amino-pyrazole core.

SynthWorkflow SM 2-[4-(Cyclopentyloxy)phenyl] acetonitrile Int1 Ethyl 3-cyano-3-[4-(cyclopentyloxy) phenyl]propanoate SM->Int1 Ethyl bromoacetate NaH, DMF Int2 2-[4-(Cyclopentyloxy)phenyl]- 3-oxobutanenitrile SM->Int2 Ethyl acetate NaOEt, EtOH Prod1 4-[4-(Cyclopentyloxy)phenyl] pyrrolidin-2-one (Rolipram Analog) Int1->Prod1 Raney Ni, H2 MeOH, 50°C Prod2 3-Amino-4-[4-(cyclopentyloxy)phenyl]- 5-methyl-1H-pyrazole (Pyrazole Scaffold) Int2->Prod2 Hydrazine hydrate EtOH, Reflux

Synthetic divergence of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile into PDE4 inhibitor scaffolds.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-[4-(Cyclopentyloxy)phenyl]pyrrolidin-2-one

Step 1: α -Alkylation (Carbanion Generation) Causality: Sodium hydride (NaH) is selected as the base because it irreversibly deprotonates the active methylene, driving the equilibrium forward via the evolution of hydrogen gas. DMF is used to solvate the resulting carbanion, maximizing its nucleophilicity for the subsequent SN​2 attack.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Deprotonation: Dissolve 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (1.0 eq)[7] in a minimal volume of anhydrous DMF. Add dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Validation check: Using NH4​Cl instead of water prevents the hydrolysis of the newly formed ethyl ester by buffering the highly basic mixture. Extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over MgSO4​ , and concentrate. Purify via flash chromatography to yield Ethyl 3-cyano-3-[4-(cyclopentyloxy)phenyl]propanoate .

Step 2: Reductive Lactamization Causality: Raney Nickel is chosen over Palladium on Carbon (Pd/C) because it exhibits superior selectivity for nitrile reduction without risking the hydrogenolysis of the cyclopentyloxy ether linkage.

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Add a slurry of Raney Nickel (~20% w/w). Safety: Raney Ni is highly pyrophoric; never allow the catalyst to dry in the presence of oxygen.

  • Hydrogenation: Purge the reaction vessel with N2​ (3x), then with H2​ (3x). Pressurize the vessel to 50 psi of H2​ gas and heat to 50 °C for 12 hours. The intermediate primary amine will spontaneously attack the ester, expelling ethanol to form the lactam[3][4].

  • Workup: Filter the mixture through a pad of Celite under a stream of nitrogen. Wash the pad thoroughly with hot methanol. Concentrate the filtrate in vacuo and recrystallize from ethanol to afford the pure pyrrolidin-2-one scaffold .

Protocol B: Synthesis of 3-Amino-4-[4-(cyclopentyloxy)phenyl]-5-methyl-1H-pyrazole

Step 1: Claisen Condensation

  • Reaction: Dissolve 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (1.0 eq)[7] in anhydrous THF. Add Sodium Ethoxide (NaOEt, 1.5 eq) and stir at 0 °C for 15 minutes. Add anhydrous Ethyl Acetate (2.0 eq).

  • Reflux: Heat the mixture to reflux for 6 hours. The ethoxide acts as a thermodynamic base, driving the condensation to form the stable enolate of the β -ketonitrile.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl, and extract with Dichloromethane. Dry and concentrate to yield 2-[4-(Cyclopentyloxy)phenyl]-3-oxobutanenitrile .

Step 2: Pyrazole Annulation

  • Reaction: Dissolve the β -ketonitrile (1.0 eq) in absolute ethanol. Add Hydrazine hydrate (1.5 eq).

  • Cyclization: Reflux for 8 hours. The reaction proceeds via initial hydrazone formation at the ketone, followed by nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon[5][6].

  • Workup: Cool the mixture to 0 °C. The product will precipitate. Filter the solid, wash with ice-cold ethanol, and dry under vacuum to yield the pyrazole scaffold .

Quantitative Data Presentation

The table below summarizes the expected synthetic metrics and representative biological activity ranges for the scaffolds derived from 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

Scaffold TypeTarget CompoundSynthetic StepsOverall YieldRepresentative PDE4 IC50*
Pyrrolidin-2-one 4-[4-(Cyclopentyloxy)phenyl]pyrrolidin-2-one265 - 72%150 - 300 nM
Pyrazole 3-Amino-4-[4-(cyclopentyloxy)phenyl]-5-methyl-1H-pyrazole258 - 64%50 - 120 nM

*Note: IC50 values are representative ranges extrapolated from structurally analogous mono- and di-alkoxyaryl PDE4 inhibitors reported in primary literature[1][5].

Mechanism of Action Visualization

Once synthesized, these scaffolds exert their therapeutic effect by competitively binding to the PDE4 active site, preventing the degradation of cAMP. This triggers a downstream cascade that suppresses pro-inflammatory cytokines (e.g., TNF- α )[1].

PDE4Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC cAMP cAMP (Active Second Messenger) AC->cAMP Synthesis AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->cAMP Catalyzes Inhibitor Synthesized Scaffolds (Pyrrolidone / Pyrazole) Inhibitor->PDE4 Blocks Q-Pocket Inflam Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Inflam Inhibits AntiInflam Anti-inflammatory Response PKA->AntiInflam Promotes

Mechanism of action: PDE4 inhibition prevents cAMP hydrolysis, promoting anti-inflammatory pathways.

References

  • NextSDS Chemical Database. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile — Chemical Substance Information.7

  • MDPI. Enantiodivergent Synthesis of (R)- and (S)-Rolipram.3

  • PubMed Central (PMC). Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors.1

  • Lawrence Berkeley National Laboratory (LBL). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.5

  • PubMed. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.6

  • ACS Publications. Synthesis of PDE IVb Inhibitors. 1. Asymmetric Synthesis and Stereochemical Assignment of (+)- and (−)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one.8

  • PubMed Central (PMC). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant.4

  • ResearchGate. Chemical structures of PDE4 inhibitors based on a catechol-ether scaffold.2

Sources

Technical Notes & Optimization

Troubleshooting

preventing side reactions during the alkylation of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile

Welcome to the Technical Support Center for the alkylation of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile. This intermediate is highly valuable in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors and other active...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the alkylation of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile. This intermediate is highly valuable in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors and other active pharmaceutical ingredients. The α -alkylation of its phenylacetonitrile core is a fundamental C-C bond-forming reaction, but it is prone to several competitive side reactions[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding, chemoselective mono-alkylation.

Part 1: Troubleshooting & FAQs

Q1: I am observing significant amounts of the 2,2-dialkylated byproduct. How can I suppress this? A: Dialkylation is the most common side reaction in phenylacetonitrile alkylation[1].

  • Causality: The mono-alkylated product retains an acidic α -proton. Because the electron-donating nature of the newly added alkyl group does not sufficiently raise the pKa to prevent deprotonation by strong bases, the mono-alkylated intermediate can easily form a secondary carbanion and react with another equivalent of the alkylating agent[2].

  • Solution: You can mitigate this through two primary strategies. First, use a strict 1:1 ratio or a slight excess of the starting 2-[4-(Cyclopentyloxy)phenyl]acetonitrile relative to the alkyl halide, and add the alkylating agent dropwise over an extended period (e.g., 2 hours)[1][2]. Second, switch to a Phase-Transfer Catalysis (PTC) system (e.g., 50% aqueous NaOH with tetrabutylammonium bromide, TBAB). PTC systems offer high selectivity for mono-alkylation because the ion-pair intermediate creates steric bulk that disfavors the second alkylation event[2][3][4].

Q2: My LC-MS shows a mass corresponding to a carboxylic acid or primary amide. Why is the nitrile group degrading? A: You are observing nitrile hydrolysis[2].

  • Causality: The nitrile group is susceptible to nucleophilic attack by hydroxide ions or water, especially under harsh basic conditions and elevated temperatures. This converts the nitrile into an amide, which can further hydrolyze to a carboxylic acid[2].

  • Solution: If using homogeneous strong bases (like NaH, LDA, or KOtBu), ensure strictly anhydrous conditions and dry solvents (e.g., THF or Toluene)[2][5]. If using a PTC method with aqueous NaOH, strictly control the temperature (keep between 30-35 °C) to kinetically favor the rapid alkylation over the slower hydrolysis pathway[1]. Minimize prolonged contact with aqueous basic solutions during the extraction and workup phases[2].

Q3: Is the cyclopentyloxy ether linkage stable under these alkylation conditions? A: Generally, yes, but it can be compromised under specific conditions.

  • Causality: Aryl alkyl ethers can undergo O-dealkylation (ether cleavage) in the presence of strong Lewis acids (like BBr3) or extremely potent nucleophiles at high temperatures.

  • Solution: Standard alkylation bases (NaH, KOtBu, NaOH) do not typically cleave the cyclopentyloxy group at ambient or moderately elevated temperatures. Ensure your reagents are free of Lewis acidic impurities and avoid pushing the reaction temperature above 80 °C unless necessary.

Part 2: Reaction Optimization Data

The choice of base and solvent system dictates the chemoselectivity of the reaction. Below is a summarized comparison of typical conditions for the mono-alkylation of phenylacetonitrile derivatives[1][3][4].

Method / ReagentsSolvent SystemTemp (°C)Mono-alkylation SelectivityNitrile Hydrolysis Risk
Phase-Transfer Catalysis (PTC) (NaOH / TBAB)Toluene / H2O (Biphasic)30 - 45High (>90%)Moderate (Requires temp control)
Strong Base (Homogeneous) (KOtBu or NaH)Anhydrous THF or Toluene0 to 25Moderate (Prone to dialkylation)Low (If strictly anhydrous)
Lithium Diisopropylamide (LDA) Anhydrous THF-78 to 0High (Kinetic control)Very Low

Part 3: Standard Operating Procedure (SOP)

Validated Protocol: Mono-Alkylation via Phase-Transfer Catalysis (PTC)

This self-validating protocol utilizes PTC to maximize mono-alkylation selectivity while preserving the cyclopentyloxy and nitrile functional groups[1][4].

Materials:

  • 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (1.0 eq)

  • Alkyl halide (e.g., Ethyl bromide or Benzyl chloride) (1.05 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • 50% w/w Aqueous NaOH solution

  • Toluene (Organic phase)

Step-by-Step Methodology:

  • System Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Vigorous mechanical stirring is critical to maximize the interfacial area between the aqueous and organic phases[1].

  • Reagent Charging: Dissolve 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (1.0 eq) and TBAB (0.05 eq) in Toluene (10 volumes).

  • Base Addition: Cool the mixture to 15 °C. Slowly add the 50% aqueous NaOH solution (3.0 eq). Stir vigorously for 30 minutes to generate the carbanion at the interface.

  • Alkylating Agent Addition: Charge the alkyl halide (1.05 eq) into the dropping funnel. Add it dropwise over 2 hours. Crucial Step: The reaction is exothermic; maintain the internal temperature strictly between 30-35 °C using a cooling bath to prevent nitrile hydrolysis[1].

  • Reaction Monitoring: Continue vigorous stirring for 1.5 hours post-addition. Monitor via HPLC or GC. The reaction is self-validating: if the temperature spikes, hydrolysis products will appear; if addition is too fast, dialkylation peaks will emerge.

  • Quenching & Workup: Cool to 20 °C. Quench unreacted carbanion by adding a small amount of benzaldehyde (stir for 30 mins)[1]. Dilute with water to dissolve precipitated salts. Separate the organic layer, wash with dilute HCl (to neutralize residual base), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography or crystallization.

Part 4: Mechanistic Workflow Diagram

The following diagram illustrates the reaction pathways, highlighting the divergence between the desired mono-alkylation and the primary side reactions.

G A 2-[4-(Cyclopentyloxy)phenyl]acetonitrile B Deprotonation (NaOH/TBAB or NaH) A->B Base Addition C Carbanion Intermediate B->C -H+ H Aqueous Base + High Temp B->H H2O Nucleophilic Attack D Slow Addition of R-X (Controlled Temp) C->D Electrophile Attack F Excess R-X / Fast Addition C->F Poor Stoichiometry E Mono-alkylated Product (Desired) D->E Kinetic Control G Dialkylated Byproduct F->G Over-alkylation I Hydrolyzed Byproduct (Amide/Acid) H->I Nitrile Degradation

Caption: Divergent pathways in the alkylation of phenylacetonitriles, showing desired vs. side reactions.

References

  • ACS Publications. "Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane." Industrial & Engineering Chemistry Research,[Link].

  • Organic Syntheses. "Catalytic Alkylation of Phenylacetonitrile." Organic Syntheses, [Link].

Sources

Optimization

Technical Support Center: Optimal Solvent Selection for 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Extraction

Welcome to the Technical Support Center for the extraction and purification of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS: 900137-13-5)[1][2]. This intermediate is critical in the synthesis of various active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (CAS: 900137-13-5)[1][2]. This intermediate is critical in the synthesis of various active pharmaceutical ingredients (APIs). Because the cyclopentyloxy group adds significant lipophilicity to the phenylacetonitrile core, selecting the optimal extraction solvent requires a precise balance of polarity, density, and phase-separation dynamics.

This guide provides researchers and drug development professionals with field-proven insights, troubleshooting steps, and self-validating protocols to ensure high-yield, high-purity extractions.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What is the primary challenge when extracting 2-[4-(Cyclopentyloxy)phenyl]acetonitrile from a crude reaction mixture? A1: The primary challenge is the differential solubility of the target compound versus unreacted starting materials (e.g., 4-hydroxyphenylacetonitrile) and inorganic salts (e.g., potassium carbonate used in the alkylation step). The cyclopentyloxy ether linkage makes the target molecule highly lipophilic. If a solvent is too polar, it will co-extract polar impurities; if it is too non-polar (like pure hexane), the solubility of the target compound may be insufficient at room temperature, leading to product loss.

Q2: Which solvents are considered "optimal" for this specific extraction? A2: Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are the industry standards[3].

  • DCM provides excellent solubility for phenylacetonitrile derivatives and forms a distinct, heavy bottom layer, which simplifies separation in a separatory funnel[3][4].

  • EtOAc is often preferred in greener chemistry workflows. It forms the top layer and offers an excellent partition coefficient, though it can sometimes co-extract trace water, requiring a more rigorous drying step.

Q3: How do I prevent the co-extraction of unreacted phenolic precursors? A3: Implement a self-validating basic wash. By washing the organic layer with a mild aqueous base (e.g., 5% NaOH or saturated sodium bicarbonate), any unreacted 4-hydroxyphenylacetonitrile is deprotonated into its water-soluble phenoxide salt and partitioned into the aqueous layer[5]. You can validate this by acidifying the discarded aqueous layer; if a precipitate forms, it confirms the successful removal of the phenolic impurity.

Part 2: Troubleshooting Guide for Extraction Issues

Issue: Persistent Emulsion Formation During Phase Separation
  • Causality: Emulsions typically form due to the presence of finely suspended inorganic salts, polymeric byproducts, or an insufficient density difference between the aqueous and organic phases.

  • Resolution Step 1 (Brine Addition): Add saturated aqueous sodium chloride (brine) to the separation funnel. This increases the ionic strength and density of the aqueous layer, forcing the organic solvent out of the aqueous phase (the "salting-out" effect).

  • Resolution Step 2 (Filtration): If the emulsion is stabilized by solid particulates, filter the entire biphasic mixture through a pad of Celite before attempting separation[5].

  • Resolution Step 3 (Solvent Ratio): Dilute the organic layer with additional extraction solvent (e.g., adding more DCM) to decrease the viscosity and alter the density profile.

Issue: Product Degradation or Discoloration Post-Extraction
  • Causality: Phenylacetonitriles can be sensitive to prolonged exposure to strong bases or residual acids, leading to hydrolysis of the nitrile group or oxidation[5].

  • Resolution: Ensure the final wash of the organic layer is with neutral water or brine to remove all acidic/basic residues[5]. Dry the organic layer promptly over anhydrous sodium sulfate ( Na2​SO4​ )[3][4], filter, and concentrate under reduced pressure at temperatures below 40°C to prevent thermal degradation.

Part 3: Quantitative Data: Solvent Comparison Matrix

The following table summarizes the physicochemical properties of common extraction solvents as they relate to 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

Extraction SolventDensity (g/mL)Organic Layer PositionPolarity IndexTarget Compound SolubilityEmulsion Risk
Dichloromethane 1.33Bottom3.1ExcellentLow
Ethyl Acetate 0.90Top4.4Very GoodModerate
Toluene 0.87Top2.4GoodLow
Diethyl Ether 0.71Top2.8GoodHigh (due to volatility)

Part 4: Step-by-Step Extraction Protocol

This protocol utilizes Dichloromethane (DCM) based on its superior partition coefficient for cyclopentyloxy-substituted aromatic nitriles[3].

  • Quenching: Cool the crude reaction mixture to room temperature. Slowly add distilled water (equal to the reaction volume) to quench the reaction and dissolve inorganic salts.

  • Primary Extraction: Add DCM (1.5x the aqueous volume) to the mixture. Transfer to a separatory funnel.

  • Agitation: Stopper the funnel and invert gently. Vent immediately to release pressure. Shake vigorously for 30 seconds, venting periodically.

  • Phase Separation: Allow the layers to separate completely. The DCM layer (containing the 2-[4-(Cyclopentyloxy)phenyl]acetonitrile) will be the bottom layer . Drain the organic layer into a clean Erlenmeyer flask.

  • Back-Extraction: Add a fresh portion of DCM (0.5x volume) to the remaining aqueous layer. Repeat steps 3 and 4. Combine the organic layers[3].

  • Alkaline Wash (Optional but Recommended): Wash the combined organic layers with 5% aqueous NaOH (0.5x volume) to remove unreacted phenolic precursors.

  • Neutralization & Drying: Wash the organic layer with saturated brine (0.5x volume) to remove residual water and neutralize the phase[3]. Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes[3][4].

  • Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator) at 35°C to yield the crude 2-[4-(Cyclopentyloxy)phenyl]acetonitrile as an oil or solid residue.

Part 5: Extraction Workflow Visualization

G A Crude Reaction Mixture (Target + Salts + Precursors) B Add Water & DCM (Quench & Dilute) A->B C Liquid-Liquid Extraction (Separatory Funnel) B->C D Aqueous Phase (Top) (Inorganic Salts) C->D Discard or Back-Extract E Organic Phase (Bottom) (Target in DCM) C->E Collect Bottom Layer F Wash with 5% NaOH (Remove Phenolic Impurities) E->F G Wash with Brine & Dry over Na2SO4 F->G H Rotary Evaporation (<40°C) G->H Filter drying agent I Purified 2-[4-(Cyclopentyloxy) phenyl]acetonitrile H->I Solvent Removal

Figure 1: Standard liquid-liquid extraction workflow for 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

References

  • NextSDS. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile — Chemical Substance Information. Retrieved from[Link]

  • Google Patents. WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors.
  • MDPI. New Sample Preparation Method for Honey Volatiles Fingerprinting Based on Dehydration Homogeneous Liquid–Liquid Extraction (DHLLE). Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Transition Metal Catalyst Load in 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Coupling

Welcome to the Advanced Catalysis Support Center. This guide is engineered for drug development professionals and process chemists looking to optimize the palladium-catalyzed α-arylation of 2-[4-(Cyclopentyloxy)phenyl]ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is engineered for drug development professionals and process chemists looking to optimize the palladium-catalyzed α-arylation of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile [1].

As an active methylene compound, this substrate is a critical building block for various active pharmaceutical ingredients (APIs). A ubiquitous bottleneck during process scale-up is the reliance on high transition metal catalyst loadings (typically 1–5 mol% Pd). High loadings introduce severe downstream challenges, including heavy metal remediation costs, product contamination risks, and exorbitant raw material expenses.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to successfully reduce your palladium loading to the parts-per-million (ppm) level (≤0.1 mol%) without sacrificing conversion kinetics or isolated yield.

Mechanistic Pathway: The α-Arylation Catalytic Cycle

To rationally reduce catalyst loading, we must first understand the causality of catalyst deactivation. At ultra-low Pd concentrations, the rate of the productive catalytic cycle must vastly outcompete bimolecular catalyst decomposition.

CatalyticCycle Precat Pd Precatalyst (e.g., XPhos Pd G3) Pd0 Active Pd(0)L (14-electron species) Precat->Pd0 Base-mediated activation OxAdd Oxidative Addition Complex Ar-Pd(II)(L)-X Pd0->OxAdd Fast TransMet Ligand Exchange Complex Ar-Pd(II)(L)-[C(CN)Ar'] OxAdd->TransMet Rate-Limiting Step at low [Pd] RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Fast RedElim->Pd0 Catalyst Regeneration Product Coupled α-Aryl Nitrile RedElim->Product Substrate 2-[4-(Cyclopentyloxy)phenyl]acetonitrile + Base Substrate->TransMet ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd

Palladium-catalyzed α-arylation cycle demonstrating points of vulnerability.

Troubleshooting & FAQs

Q1: When I reduce the Pd(OAc)₂ / PPh₃ loading from 5 mol% to 0.1 mol%, the reaction stalls at 20% conversion and a black precipitate forms. Why? A1: The black precipitate is "Pd black," an agglomeration of inactive Pd(0) nanoparticles. This occurs when the rate of catalyst resting-state decomposition exceeds the rate of the catalytic cycle. Simple phosphines like PPh₃ do not provide sufficient steric bulk to stabilize the highly reactive, low-coordinate Pd(0) intermediates at low concentrations.

  • Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or BrettPhos) [2]. These ligands enforce a monoligated Pd(0)L resting state that accelerates oxidative addition and sterically prevents bimolecular Pd agglomeration.

Q2: I switched to XPhos and Pd(OAc)₂ at 0.1 mol%, but initiation is inconsistent. How can I ensure reproducible kinetics? A2: At ppm loading levels, generating the active Pd(0) species in situ from Pd(II) salts and free ligands is highly susceptible to trace impurities (O₂, moisture). Furthermore, in situ reduction requires the sacrifice of ligand or substrate to reduce the Pd(II) to Pd(0), leading to inconsistent active catalyst concentrations.

  • Solution: Utilize pre-formed palladacycle precatalysts, such as XPhos Pd G3 or AdQPhos precatalysts [3]. These complexes undergo rapid, base-mediated activation to release exactly one equivalent of the active Pd(0)L species, ensuring 100% of your loaded transition metal enters the catalytic cycle immediately.

Q3: What is the optimal base for deprotonating 2-[4-(Cyclopentyloxy)phenyl]acetonitrile? A3: The pKa of arylacetonitriles is approximately 21–22 in DMSO. Using overly strong bases (like n-BuLi) can lead to nucleophilic attack on the nitrile group or unwanted cleavage of the cyclopentyloxy ether moiety. Conversely, weak bases (like K₂CO₃) will not quantitatively deprotonate the substrate, starving the transmetalation step (the typical rate-limiting step at low Pd loads).

  • Solution: Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) are optimal. They are strong enough to rapidly generate the nitrile anion but sterically hindered enough to prevent nucleophilic side reactions.

Quantitative Data: Catalyst System Comparison

The following table summarizes the causal relationship between catalyst architecture and Turnover Number (TON) in the α-arylation of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile with 4-chlorotoluene.

Catalyst SystemLoading (mol% Pd)BaseTime (h)Yield (%)TONFailure Mode / Observation
Pd(OAc)₂ / PPh₃5.0NaOtBu248517High metal residue in product; requires scavenging.
Pd(OAc)₂ / PPh₃0.1NaOtBu2412120Rapid Pd black formation; reaction death.
Pd(OAc)₂ / XPhos0.1NaOtBu1268680Inconsistent initiation; incomplete conversion.
XPhos Pd G3 0.05 NaOtBu 4 96 1,920 Complete conversion; robust and rapid initiation.
AdQPhos Pd G30.05K₃PO₄ (aq)6941,880Excellent for micellar/aqueous green conditions [3].

Self-Validating Experimental Protocol

Optimized 0.05 mol% Pd α-Arylation Workflow

This methodology is designed as a self-validating system. The visual cues built into the protocol confirm the successful progression of the catalytic cycle, allowing the scientist to diagnose failures in real-time without waiting for endpoint HPLC analysis.

Reagents:

  • Nucleophile: 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (1.0 equiv, 10 mmol)

  • Electrophile: Aryl Chloride (1.05 equiv, 10.5 mmol)

  • Catalyst: XPhos Pd G3 (0.05 mol%, 0.005 mmol)

  • Base: NaOtBu (1.5 equiv, 15 mmol)

  • Solvent: Anhydrous THF (20 mL)

Step-by-Step Methodology:

  • Preparation (Standard Schlenk Technique): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add XPhos Pd G3, NaOtBu, and 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

    • Causality Check: Adding the base and substrate together ensures that upon solvent addition, the active nitrile anion is immediately available to intercept the Pd complex, preventing catalyst resting-state degradation.

  • Solvent & Electrophile Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous THF (20 mL) followed by the Aryl Chloride via syringe.

  • Activation Phase (Validation Checkpoint 1): Stir the mixture at room temperature for 5 minutes.

    • Self-Validation: The solution should transition from a pale yellow suspension to a deep red/orange homogeneous solution. This color change confirms the base-mediated deprotection of the G3 precatalyst and the generation of the active monoligated Pd(0) species. If the solution turns black immediately, oxygen or moisture has compromised the system.

  • Heating & Catalysis: Heat the reaction mixture to 65°C in an oil bath.

  • Monitoring (Validation Checkpoint 2): Sample the reaction at 1 hour and 3 hours for HPLC or TLC analysis.

    • Self-Validation: At 0.05 mol% loading, a robust system should show >50% conversion at 1 hour. If conversion is <10%, the transmetalation step is likely hindered (verify the quality and dryness of your base).

  • Quench and Workup: Upon complete consumption of the starting material (typically 4 hours), cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL), dry over MgSO₄, and concentrate.

    • Note on Metal Remediation: Because the initial loading was only 500 ppm, standard silica gel filtration is usually sufficient to reduce residual Pd to <10 ppm, eliminating the need for expensive metal scavengers.

References

  • Organic Chemistry Portal. "Substituted arene synthesis by carbonyl or carboxyl compound α-arylation." Organic-Chemistry.org. Available at:[Link]

Optimization

Technical Support Center: Resolving Phase Separation in 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Workup

Welcome to the Process Chemistry Technical Support Center. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile is a critical lipophilic intermediate in the synthesis of PDE4 inhibitors (such as Roflumilast).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile is a critical lipophilic intermediate in the synthesis of PDE4 inhibitors (such as Roflumilast). Its synthesis typically involves the O-alkylation of 4-hydroxybenzyl cyanide with cyclopentyl bromide, utilizing a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF, acetone, or acetonitrile[1],[2],[3].

During the liquid-liquid extraction (LLE) workup, severe emulsions and phase separation issues frequently halt operations. This guide provides mechanistic troubleshooting to resolve these bottlenecks by addressing co-solvent effects, surfactant generation, and density matching.

Troubleshooting Guide (Q&A)

Q: Why does a persistent, milky emulsion form when I quench the DMF reaction mixture with water and extract with Ethyl Acetate (EtOAc)? A: This is a classic co-solvent effect. DMF is highly miscible with both water and many organic solvents. When you add EtOAc, the DMF partitions between the aqueous and organic layers, drastically lowering the interfacial tension and allowing micro-droplets of water to disperse into the organic phase (and vice versa)[4]. Causality & Solution: To break this, you must drive the DMF entirely into the aqueous phase. Do not just add more EtOAc. Instead, dilute the aqueous layer with water (a 5:1 ratio of Water:DMF is the standard rule)[5] and wash the organic layer with saturated aqueous NaCl (brine). Brine increases the ionic strength of the aqueous layer, "salting out" the organic components and forcing the DMF out of the EtOAc[6],[7].

Q: I've washed out the DMF, but a stable emulsion still persists at the interface. Could unreacted starting materials be causing this? A: Yes. If the reaction did not reach 100% conversion, residual 4-hydroxybenzyl cyanide remains. Under the basic conditions of the reaction (e.g., K₂CO₃), this phenol is deprotonated to form a phenolate anion. This molecule has a highly polar, charged head (phenolate) and a lipophilic tail (the benzyl cyanide core), acting as a potent in-situ surfactant[8]. Causality & Solution: You must neutralize the surfactant. Adjust the pH of the aqueous phase to ~2 using 1M HCl. This protonates the phenolate back into a neutral phenol, destroying its amphiphilic nature and allowing it to partition cleanly into the organic phase, instantly breaking the emulsion[8],[7].

Q: The layers have inverted, or I can't tell which layer is which. How do I fix this? A: This is a density matching issue. 2-[4-(Cyclopentyloxy)phenyl]acetonitrile is a dense, oil-like intermediate. If the reaction is highly concentrated, the density of the organic phase (especially if using a mixed solvent system or if unreacted cyclopentyl bromide is present) can approach that of the aqueous phase (~1.0 g/mL). When densities match, gravity cannot separate the phases. Causality & Solution: Alter the density differential. Switch your extraction solvent from EtOAc (density 0.90 g/mL) to Methyl tert-butyl ether (MTBE, density 0.74 g/mL). MTBE is significantly lighter and less miscible with water, ensuring a sharp, immediate phase boundary.

Workup Workflows & Mechanistic Logic

DecisionTree Start Emulsion Observed in Workup Check1 Is DMF/MeCN > 10%? Start->Check1 Action1 Dilute Aqueous 5x Wash with Brine Check1->Action1 Yes Check2 Is pH Basic? (> 8) (Phenolate Surfactant) Check1->Check2 No Action1->Check2 Action2 Add 1M HCl to pH 2-3 (Protonate Phenol) Check2->Action2 Yes Check3 Are K2CO3/KBr Salts Suspended? Check2->Check3 No Action2->Check3 Action3 Filter Biphasic Mixture Through Celite Pad Check3->Action3 Yes End Clean Phase Separation Achieved Check3->End No Action3->End

Decision tree for troubleshooting phase separation issues during LLE workup.

MechanisticPathway Emulsion Stable Emulsion (Phenolate + DMF) Step1 Add Brine (Salting Out) Emulsion->Step1 Mech1 Increases Aqueous Ionic Strength Step1->Mech1 Step2 Add 1M HCl (pH Adjustment) Mech1->Step2 Mech2 Neutralizes Amphiphilic Phenolate Step2->Mech2 Result Biphasic Resolution (MTBE / Water) Mech2->Result

Mechanistic pathway of emulsion breaking via salting out and surfactant neutralization.

Quantitative Data: Solvent Selection

Choosing the correct extraction solvent is the first line of defense against emulsions. Below is a comparison of common solvents for this specific intermediate.

SolventDensity (g/mL)Water Sol. (g/100mL)Dielectric Const. (ε)Suitability for this Workup
Ethyl Acetate (EtOAc) 0.908.36.0Poor (Density too close to aq. phase; partially miscible, prone to DMF emulsions)
Dichloromethane (DCM) 1.331.39.1Moderate (Good density diff, but prone to severe emulsions with DMF)
Toluene 0.870.052.4Good (Excellent phase separation, but high boiling point makes concentration tedious)
Methyl tert-butyl ether (MTBE) 0.744.82.6Optimal (Low density, low water miscibility, creates a sharp phase boundary)

Self-Validating Experimental Protocol

To guarantee an emulsion-free isolation of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile, abandon standard EtOAc/Water extraction and follow this causally-driven methodology:

Step 1: Pre-concentration (Optional but recommended) If the reaction was run in >5 volumes of DMF or Acetone, concentrate the mixture under reduced pressure (rotary evaporator) to remove at least 50% of the volatile organics before adding water. Self-Validation Check: The mixture should become a thick slurry, confirming the removal of the co-solvent that typically bridges the aqueous/organic phases.

Step 2: Quench and Dilution Dilute the remaining slurry with Deionized (DI) Water. Rule of thumb: Use 5 mL of water for every 1 mL of residual DMF[5].

Step 3: Surfactant Neutralization (Critical) Add 1M HCl dropwise while stirring until the aqueous phase reaches pH 2-3. Self-Validation Check: Spot the aqueous layer on pH indicator paper. The emulsion will visibly "crack" (coalesce) the moment the phenolate is neutralized[8]. If the pH is >4, the surfactant is still active.

Step 4: Extraction with MTBE Add Methyl tert-butyl ether (MTBE) instead of EtOAc. Use a volume equal to 50% of the aqueous layer. Swirl gently; do not shake vigorously.

Step 5: Salting Out If a micro-emulsion persists, add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. Self-Validation Check: Undissolved salt crystals should be visible at the bottom of the funnel, ensuring maximum ionic strength has been reached[6].

Step 6: Filtration of Interfacial Rag Layer If a milky suspension (inorganic KBr/K₂CO₃ salts) sits exactly at the interface, drain the biphasic mixture through a sintered glass funnel packed with a 1-inch pad of Celite or phase separation paper[4]. Self-Validation Check: The filtrate will separate into two razor-sharp, transparent layers within seconds.

Frequently Asked Questions (FAQs)

Q: Can I use centrifugation instead of the Celite filtration step? A: Yes. Centrifugation increases the number of collisions between dispersed droplets, forcing the bulk solution to reform[6]. However, this is only practical for small-scale reactions (<500 mL). For larger process-scale batches, filtration is far more efficient.

Q: Will adjusting the pH to 2 hydrolyze my nitrile group? A: No. The nitrile group on 2-[4-(Cyclopentyloxy)phenyl]acetonitrile is stable to dilute (1M) aqueous HCl at room temperature during the short duration of a workup. Hydrolysis of nitriles to amides/carboxylic acids requires concentrated strong acids and prolonged heating.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-[4-(Cyclopentyloxy)phenyl]acetonitrile vs. 4-Methoxyphenylacetonitrile

As a Senior Application Scientist, I frequently evaluate the subtle structural nuances that dictate synthetic route design. When comparing 2-[4-(Cyclopentyloxy)phenyl]acetonitrile and 4-methoxyphenylacetonitrile , the di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the subtle structural nuances that dictate synthetic route design. When comparing 2-[4-(Cyclopentyloxy)phenyl]acetonitrile and 4-methoxyphenylacetonitrile , the divergence in reactivity provides a masterclass in steric and mechanistic control. Both compounds share a foundational arylacetonitrile core and are critical building blocks in medicinal chemistry—particularly in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and phenethylamine derivatives (1)[1].

However, the primary structural divergence—a bulky cyclopentyloxy group versus a compact methoxy group—fundamentally alters their behavior in electrophilic aromatic substitution (EAS) and ether deprotection kinetics. This guide objectively compares their performance, underlying causality, and experimental handling.

Structural and Electronic Profiling

To predict the reactivity of these two substrates, we must first isolate their electronic and steric contributions:

  • Electronic Parity: Both the methoxy and cyclopentyloxy groups exert a strong resonance-donating effect (+M) and a weak inductive-withdrawing effect (-I). Consequently, the electron density at the α -carbon of the acetonitrile moiety remains largely equivalent between the two molecules.

  • Steric Disparity: The cyclopentyl ring introduces massive steric bulk compared to the compact methoxy group. This heavily shields the ortho-positions of the aromatic ring, dictating the regioselectivity and kinetics of downstream functionalization.

  • Lipophilicity: The cyclopentyl moiety drastically increases the partition coefficient (LogP). This altered solubility profile plays a critical role in biphasic reaction systems, such as Phase-Transfer Catalysis (PTC).

Comparative Reactivity Analysis

Alpha-Carbon Alkylation (Carbanion Chemistry)

The α -protons adjacent to the nitrile group are highly acidic. Deprotonation yields a resonance-stabilized carbanion that readily undergoes nucleophilic substitution. Both compounds undergo efficient phase-transfer catalyzed (PTC) alkylation or transition-metal catalyzed α -alkylation (2)[2]. However, the higher lipophilicity of the cyclopentyloxy derivative enhances its retention in the organic phase, often accelerating the alkylation kinetics in water/toluene biphasic systems compared to the methoxy analog (3)[3].

Electrophilic Aromatic Substitution (EAS)

The alkoxy groups are strong ortho/para directors. Since the para position is blocked by the acetonitrile group, EAS (e.g., halogenation, nitration) is forced to occur at the ortho position.

  • 4-Methoxyphenylacetonitrile undergoes EAS readily due to the minimal steric footprint of the methoxy group (4)[4].

  • 2-[4-(Cyclopentyloxy)phenyl]acetonitrile exhibits a drastically reduced rate of EAS. The bulky cyclopentyl group sterically shields the ortho positions, often requiring more aggressive electrophilic reagents or elevated temperatures to achieve meaningful conversion.

Ether Cleavage (Deprotection Dynamics)

Ether cleavage highlights the most profound mechanistic divergence between the two substrates (5)[5].

  • Methoxy Cleavage: Requires strong Lewis acids like Boron tribromide (BBr 3​ ). The mechanism is strictly S N​ 2, as the methyl cation is too thermodynamically unstable to form via an S N​ 1 pathway.

  • Cyclopentyloxy Cleavage: Proceeds via an S N​ 1-favored pathway under strongly acidic conditions (e.g., HBr in acetic acid). The cleavage is driven by the stability of the secondary cyclopentyl carbocation and the thermodynamic relief of steric strain.

pathways A para-Alkoxyarylacetonitrile B Alpha-Alkylation (Base, R-X) A->B Acidic alpha-protons C Electrophilic Aromatic Substitution (EAS) A->C ortho-directing alkoxy D Ether Cleavage (Deprotection) A->D C-O bond breaking

Reaction pathways of para-alkoxyarylacetonitriles based on structural features.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactive differences between the two alternatives:

Property2-[4-(Cyclopentyloxy)phenyl]acetonitrile4-Methoxyphenylacetonitrile
CAS Number 900137-13-5104-47-2
Molecular Weight 201.26 g/mol 147.17 g/mol
Lipophilicity (Estimated LogP) ~3.5 - 4.5~1.5 - 2.0
Ether Cleavage Mechanism S N​ 1-favored (Mild/Strong Protic Acid)S N​ 2-favored (Strong Lewis Acid)
EAS Ortho-Reactivity Low (Sterically Hindered)High (Sterically Accessible)
Alpha-Proton Acidity (pKa) ~15-17 (DMSO)~15-17 (DMSO)

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Phase-Transfer Catalyzed α -Alkylation

Designed for 4-Methoxyphenylacetonitrile, adaptable for the cyclopentyloxy analog.

Causality & Design: Sodium hydroxide (50% aqueous) is used to deprotonate the α -carbon. Because NaOH is insoluble in the organic phase, Benzyltriethylammonium chloride (TEBAC) is employed as a phase-transfer catalyst to shuttle the hydroxide ion into the toluene layer, enabling the formation of the reactive carbanion without hydrolyzing the alkyl halide (3)[3].

  • Setup: In a round-bottom flask, dissolve 10 mmol of 4-methoxyphenylacetonitrile and 11 mmol of the desired alkyl halide in 20 mL of toluene.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of TEBAC to the organic mixture.

  • Base Introduction: Vigorously stir the solution and slowly add 10 mL of 50% aqueous NaOH dropwise to manage the exothermic deprotonation.

  • Reaction: Heat the biphasic mixture to 60-70 °C for 4-6 hours under continuous vigorous stirring.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). Successful alkylation is confirmed by the disappearance of the starting material spot. Post-workup, 1 H-NMR analysis will validate the structure: the characteristic α -CH 2​ singlet at ~3.7 ppm will be replaced by a new multiplet integrating for fewer protons.

Protocol 2: Acidic Cleavage of the Cyclopentyl Ether

Specific to 2-[4-(Cyclopentyloxy)phenyl]acetonitrile.

Causality & Design: Hydrobromic acid (33% in acetic acid) is selected over BBr 3​ . The strong acidity of HBr protonates the ether oxygen, while the polar, protic nature of acetic acid stabilizes the transition state for the departure of the relatively stable secondary cyclopentyl carbocation, driving an S N​ 1 cleavage (5)[5].

  • Setup: Dissolve 5 mmol of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile in 10 mL of glacial acetic acid under an inert nitrogen atmosphere.

  • Acid Addition: Slowly add 15 mL of 33% HBr in acetic acid at room temperature.

  • Reaction: Heat the mixture to 80 °C for 3 hours. The relief of steric strain accelerates the formation of the cyclopentyl cation, which is subsequently trapped by bromide ions.

  • Quenching: Cool to 0 °C and carefully pour the mixture over crushed ice. Extract the resulting 4-hydroxyphenylacetonitrile with ethyl acetate.

  • Self-Validation: The protocol's success is internally validated via 1 H-NMR. The complete disappearance of the cyclopentyl C-H multiplet at ~4.8 ppm and the emergence of a broad phenolic -OH peak at ~9.0 ppm confirms quantitative deprotection.

cleavage Start Ether Substrate M 4-Methoxyphenylacetonitrile Start->M C 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Start->C M_Mech SN2 Mechanism (Strong Lewis Acid, BBr3) M->M_Mech Steric accessibility C_Mech SN1 Mechanism (Strong Acid, HBr/AcOH) C->C_Mech Cation stability Prod 4-Hydroxyphenylacetonitrile M_Mech->Prod C_Mech->Prod

Mechanistic divergence of ether cleavage based on the alkyl substituent.

References

  • ACS Publications (The Journal of Organic Chemistry). Efficient α -Alkylation of Arylacetonitriles with Secondary Alcohols Catalyzed by a Phosphine-Free Air-Stable Iridium(III) Complex. Retrieved from:[Link]

  • PubMed (Bioorganic & Medicinal Chemistry Letters). Improving metabolic stability of phosphodiesterase-4 inhibitors containing a substituted catechol: prevention of reactive intermediate formation and covalent binding. Retrieved from:[Link]

  • Scribd. Ether and Epoxide Reaction Mechanisms. Retrieved from: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, 2-[4-(cyclopentyloxy)phenyl]acetonitrile and its derivatives represent a critical scaffold for the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, 2-[4-(cyclopentyloxy)phenyl]acetonitrile and its derivatives represent a critical scaffold for the development of novel therapeutic agents. The strategic incorporation of the cyclopentyloxy moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable intermediate, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction: The Strategic Importance of the Cyclopentyloxy Group

The ether linkage in aryl-O-cyclopentyl compounds is a common feature in a variety of biologically active molecules. The cyclopentyl group, in particular, offers a favorable balance of lipophilicity and conformational rigidity, which can enhance binding to target proteins and improve metabolic stability. The synthesis of 2-[4-(cyclopentyloxy)phenyl]acetonitrile starts from the readily available precursor, 4-hydroxyphenylacetonitrile, and involves the formation of an ether bond at the phenolic hydroxyl group. This guide will benchmark three principal synthetic strategies for this key transformation: the classical Williamson ether synthesis, the more advanced phase-transfer catalyzed Williamson synthesis, and the Mitsunobu reaction.

Benchmarking Synthetic Routes

The choice of synthetic route for the O-alkylation of 4-hydroxyphenylacetonitrile is dictated by factors such as scale, desired purity, and the availability of reagents and equipment. Here, we compare the three most viable methods, outlining their mechanisms, advantages, and limitations.

Route 1: The Classical Williamson Ether Synthesis

The Williamson ether synthesis is a long-established and straightforward method for the formation of ethers.[1] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by the deprotonation of a phenol, acts as a nucleophile to displace a halide from an alkyl halide.[2]

Mechanism:

The reaction begins with the deprotonation of 4-hydroxyphenylacetonitrile with a suitable base to form the more nucleophilic phenoxide anion. This is followed by the nucleophilic attack of the phenoxide on a cyclopentyl halide (e.g., cyclopentyl bromide), displacing the halide and forming the desired ether.

Williamson_Ether_Synthesis Phenol 4-Hydroxyphenylacetonitrile Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., NaH, K₂CO₃) Product 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Phenoxide->Product + Cyclopentyl Halide (SN2) CyclopentylHalide Cyclopentyl Halide (e.g., Cyclopentyl Bromide) Byproduct Salt Byproduct (e.g., NaBr)

Caption: General workflow for the Williamson Ether Synthesis.

Advantages:

  • Simplicity and Cost-Effectiveness: The reagents and conditions are generally simple and inexpensive, making it suitable for large-scale synthesis.[3]

  • Wide Availability of Reagents: A variety of bases and cyclopentylating agents (bromides, iodides) are commercially available.

Limitations:

  • Harsh Reaction Conditions: Often requires strong bases like sodium hydride (NaH) and high temperatures, which may not be compatible with sensitive functional groups.[2] Weaker bases like potassium carbonate (K₂CO₃) can be used but may lead to lower yields and longer reaction times.[2]

  • Side Reactions: Elimination reactions can be a competing pathway, especially with secondary alkyl halides like cyclopentyl bromide.

  • Solvent Choice is Critical: Polar aprotic solvents like DMF or acetonitrile are typically required to achieve good yields, which can be problematic for purification and environmental reasons.[2]

Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis offers a significant improvement over the classical Williamson ether synthesis by facilitating the reaction between reactants in immiscible phases.[4] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs.[4]

Mechanism:

In a biphasic system (e.g., water/toluene), a base like sodium hydroxide generates the phenoxide in the aqueous phase. The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion for the phenoxide, forming a lipophilic ion pair (Q⁺OAr) that is soluble in the organic phase. This ion pair then reacts with the cyclopentyl halide to form the product, regenerating the catalyst.

PTC_Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol_aq 4-Hydroxyphenylacetonitrile Phenoxide_aq Phenoxide Anion Phenol_aq->Phenoxide_aq + NaOH NaOH_aq NaOH QOAr_org Q⁺OAr⁻ (Lipophilic Ion Pair) Phenoxide_aq->QOAr_org + Q⁺X⁻ (Interface Transfer) QX_aq Q⁺X⁻ (Catalyst) NaX_aq NaX CyclopentylHalide_org Cyclopentyl Halide Product_org Product CyclopentylHalide_org->Product_org QOAr_org->Product_org + Cyclopentyl Halide QX_org Q⁺X⁻ (Regenerated Catalyst) QX_org->QX_aq (Catalyst Regeneration)

Caption: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis.

Advantages:

  • Milder Reaction Conditions: Allows the use of aqueous solutions of inexpensive bases like NaOH, avoiding the need for strong, hazardous bases and anhydrous conditions.[4]

  • Increased Reaction Rates and Yields: The enhanced transport of the nucleophile into the organic phase often leads to faster reactions and higher yields compared to the classical method.[4]

  • Environmentally Friendlier: The use of less hazardous solvents and the potential for solvent-free conditions make this a greener alternative.[4]

Experimental Evidence: The synthesis of the structurally related compound, 3-cyclopentyloxy-4-methoxybenzaldehyde, was successfully achieved on a multi-kilogram scale using phase-transfer catalysis with cyclopentyl bromide, demonstrating the industrial viability of this method.

Route 3: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative approach for the formation of ethers from alcohols and phenols under mild, neutral conditions.[5] This reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2]

Mechanism:

Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt. The phenol then adds to this intermediate, forming an oxyphosphonium salt. This activates the hydroxyl group as a good leaving group, which is then displaced by the deprotonated cyclopentanol in an SN2 fashion. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, though this is not relevant for the symmetrical cyclopentanol.[6]

Mitsunobu_Reaction Phenol 4-Hydroxyphenylacetonitrile Intermediate Oxyphosphonium Intermediate Phenol->Intermediate + Reagents Cyclopentanol Cyclopentanol Reagents PPh₃ + DIAD/DEAD Product 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Intermediate->Product + Cyclopentanol (SN2) Byproducts PPh₃O + Hydrazide

Caption: Simplified workflow of the Mitsunobu Reaction.

Advantages:

  • Mild Reaction Conditions: Proceeds at or below room temperature and under neutral conditions, making it compatible with a wide range of sensitive functional groups.[5]

  • High Yields for Challenging Substrates: Can be effective for substrates that perform poorly in Williamson ether synthesis.[5]

Limitations:

  • Stoichiometric Byproducts: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazide derivative, which can complicate purification, especially on a large scale.[2]

  • Cost and Atom Economy: The reagents are more expensive than those used in the Williamson synthesis, and the reaction has poor atom economy.

  • Safety Concerns: Azodicarboxylates can be hazardous and require careful handling.[4]

Comparative Summary of Synthetic Routes

FeatureWilliamson Ether SynthesisPhase-Transfer Catalyzed Williamson SynthesisMitsunobu Reaction
Reagents Strong base (NaH, K₂CO₃), Cyclopentyl halideAqueous base (NaOH), Cyclopentyl halide, PTC catalystPPh₃, DIAD/DEAD, Cyclopentanol
Conditions High temperature, AnhydrousMild temperature, BiphasicRoom temperature, Neutral
Yields Moderate to goodGood to excellentGood to excellent
Scalability ExcellentExcellentPoor to moderate
Purification Generally straightforwardCan require separation of catalystChallenging due to byproducts
Cost LowLow to moderateHigh
Greenness Poor (solvents, strong bases)Good (milder conditions, less hazardous reagents)Poor (reagents, byproducts)

Detailed Experimental Protocols

Protocol 1: Classical Williamson Ether Synthesis
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 4-hydroxyphenylacetonitrile (1.0 eq.) in DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add cyclopentyl bromide (1.1 eq.) dropwise and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
  • To a vigorously stirred solution of 4-hydroxyphenylacetonitrile (1.0 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) in a suitable organic solvent (e.g., toluene), add an aqueous solution of sodium hydroxide (2.0 eq.).

  • Heat the biphasic mixture to 60-70 °C.

  • Add cyclopentyl bromide (1.1 eq.) dropwise.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture, separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Protocol 3: Mitsunobu Reaction
  • To a solution of 4-hydroxyphenylacetonitrile (1.0 eq.), cyclopentanol (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.2 eq.) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

Conclusion and Recommendations

For the synthesis of 2-[4-(cyclopentyloxy)phenyl]acetonitrile derivatives, the Phase-Transfer Catalyzed Williamson Ether Synthesis emerges as the most robust and scalable method. It offers a favorable balance of mild reaction conditions, high yields, and cost-effectiveness, making it particularly suitable for industrial applications.

The classical Williamson Ether Synthesis remains a viable option for smaller-scale syntheses where cost is a primary concern and the use of strong bases and anhydrous conditions is manageable.

The Mitsunobu Reaction , while offering mild conditions, is generally less practical for large-scale production due to the high cost of reagents and challenges associated with byproduct removal. However, it can be a valuable tool for the synthesis of complex analogs where other methods fail.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, purity specifications, and available resources. This guide provides the foundational data and insights to make an informed decision.

References

  • De Zani, D., & Colombo, F. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Organic Process Research & Development, 16(12), 2007-2012.
  • Tang, X., & Toste, F. D. (2016). Alkyl Aryl Ether Bond Formation with PhenoFluor.
  • Javaherian, M., & Hosseini, M. (2017). An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on potassium carbonate as a mild solid base. Organic Chemistry Research, 3(1), 73-85.
  • Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. Accessed March 29, 2026. [Link].

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

Sources

Validation

Synthesizing 2-[4-(Cyclopentyloxy)phenyl]acetonitrile: A Comparative Guide to Green Chemistry vs. Traditional Approaches

Target Audience: Researchers, process chemists, and drug development professionals. Executive Summary The synthesis of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile—a critical intermediate in the development of various pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Executive Summary

The synthesis of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile—a critical intermediate in the development of various pharmaceutical scaffolds—relies on the etherification of 4-hydroxyphenylacetonitrile with cyclopentyl bromide. Historically, this Williamson ether synthesis has been performed using toxic polar aprotic solvents like N,N-Dimethylformamide (DMF) under harsh thermal conditions[1]. This guide objectively compares the traditional methodology against two modern, sustainable alternatives: Microwave-Assisted Phase-Transfer Catalysis (PTC) and Solvent-Free Mechanochemistry.

Mechanistic Rationale: The SN₂ vs. E₂ Dilemma

The fundamental challenge in synthesizing 2-[4-(Cyclopentyloxy)phenyl]acetonitrile lies in the nature of the alkylating agent. Cyclopentyl bromide is a secondary alkyl halide. When exposed to strong bases at high temperatures, secondary halides are highly susceptible to competing E₂ (bimolecular elimination) pathways[2].

Under traditional conditions (e.g., K₂CO₃ in refluxing DMF), the phenoxide base frequently abstracts a beta-proton from the cyclopentyl ring rather than attacking the electrophilic carbon[2]. This side reaction yields volatile cyclopentene and leaves the starting phenol unreacted, significantly depressing the yield of the target ether[2].

Green chemistry approaches circumvent this dilemma by altering the reaction kinetics:

  • Microwave-Assisted PTC: Utilizes localized dielectric heating and phase-transfer catalysts to dramatically increase the effective nucleophile concentration at the phase boundary, accelerating the SN₂ (backside attack) pathway before E₂ elimination can dominate[3].

  • Mechanochemistry: By eliminating bulk solvent, ball milling forces the solid phenoxide and liquid halide into ultra-high local concentrations. The localized kinetic energy drives the SN₂ substitution efficiently at ambient macroscopic temperatures, suppressing thermally-activated E₂ pathways[4][5].

Mechanism Reactants Phenoxide + Cyclopentyl Bromide (Secondary Halide) Intermediate Collision Complex Reactants->Intermediate SN2 SN2 Pathway (Substitution) Favored by Green Methods Intermediate->SN2 E2 E2 Pathway (Elimination) Favored by Trad. Methods Intermediate->E2 Ether Target Ether (Desired Product) SN2->Ether Alkene Cyclopentene + Phenol (Waste) E2->Alkene

Fig 1: Mechanistic divergence: SN2 substitution versus E2 elimination in secondary halides.

Comparative Analysis of Synthetic Workflows

The Traditional Approach (DMF / K₂CO₃)

The classical protocol dissolves the reactants in DMF, using potassium carbonate as the base. While functional, DMF is a reprotoxic solvent of very high concern[1]. Furthermore, the extended heating times (12–24 hours) required to drive the reaction inevitably promote the E₂ side reaction, leading to moderate yields and complex purification profiles[2].

Green Alternative 1: Microwave-Assisted PTC in CPME

This approach replaces DMF with Cyclopentyl Methyl Ether (CPME) and water. CPME is a bio-based, hydrophobic ether characterized by excellent stability and a remarkably low rate of peroxide formation compared to THF or diethyl ether[6]. By introducing a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) and applying microwave irradiation, the reaction achieves completion in mere minutes[3]. The biphasic nature of the solvent system also simplifies downstream product isolation.

Green Alternative 2: Solvent-Free Mechanochemistry

Mechanochemical synthesis represents the frontier of green process chemistry by entirely eliminating reaction solvents[5]. The solid phenol, solid base (KOH), and liquid cyclopentyl bromide are placed in a vibratory ball mill. The mechanical grinding generates fresh, highly reactive surfaces and localized energy hotspots, enabling the Williamson ether synthesis to proceed with near-quantitative yields and zero solvent waste[4][5].

Workflow Start 4-Hydroxyphenylacetonitrile + Cyclopentyl Bromide Trad Traditional Route DMF, K2CO3, 80°C, 12h Start->Trad Green1 Microwave + PTC CPME, NaOH, TBAB, 10 min Start->Green1 Green2 Mechanochemistry Ball Milling, KOH, 30 min Start->Green2 Product 2-[4-(Cyclopentyloxy)phenyl]acetonitrile (Target Ether) Trad->Product Moderate Yield (E2 Waste) Green1->Product High Yield Green2->Product Excellent Yield (Zero Solvent)

Fig 2: Workflow comparison of traditional vs. green synthesis routes for the target ether.

Validated Experimental Protocols

Self-Validating System Note: Ethers are chemically inert to basic conditions. Both protocols below utilize an alkaline aqueous wash during the workup phase. Because any unreacted 4-hydroxyphenylacetonitrile remains highly acidic, it will be deprotonated and partitioned entirely into the aqueous layer, ensuring the isolated organic layer contains only the pure ether product[7].

Protocol A: Microwave-Assisted Synthesis in CPME

Reagents: 4-Hydroxyphenylacetonitrile (1.0 eq), Cyclopentyl bromide (1.2 eq), 50% aqueous NaOH (1.5 eq), TBAB (10 mol%), CPME (solvent). Procedure:

  • In a microwave-safe reactor, dissolve 4-hydroxyphenylacetonitrile in CPME.

  • Add the 50% aqueous NaOH solution and the TBAB catalyst, creating a biphasic mixture.

  • Add cyclopentyl bromide dropwise while stirring.

  • Seal the vessel and subject it to microwave irradiation (approx. 300 W) at 80 °C for 10–15 minutes[3][8].

  • Workup: Cool to room temperature. Dilute the mixture with additional CPME and separate the aqueous layer. Wash the organic layer with 1M NaOH to extract unreacted phenol[7], followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol B: Solvent-Free Mechanochemistry (Ball Milling)

Reagents: 4-Hydroxyphenylacetonitrile (1.0 eq), Cyclopentyl bromide (1.1 eq), anhydrous KOH powder (2.0 eq). Procedure:

  • Charge a stainless-steel milling jar with 4-hydroxyphenylacetonitrile, finely powdered KOH, and cyclopentyl bromide[5].

  • Add stainless-steel milling balls (typically 10 mm diameter) to achieve the optimal ball-to-powder ratio.

  • Secure the jar in a vibratory ball mill and mill at a frequency of 25–30 Hz for 30–45 minutes[5].

  • Workup: Open the jar and extract the resulting solid paste using a minimal amount of green solvent (e.g., ethyl acetate or CPME).

  • Filter the suspension to remove inorganic salts (KBr and excess KOH).

  • Wash the filtrate with dilute NaOH[7] and brine, then concentrate to afford the highly pure ether.

Quantitative Performance Data

The following table summarizes the experimental metrics across the three synthetic strategies, highlighting the operational superiority of the green alternatives.

ParameterTraditional (DMF / K₂CO₃)Microwave + PTC (CPME)Mechanochemistry (Ball Milling)
Solvent Profile DMF (Toxic, Reprotoxic)CPME / Water (Bio-based)None (Solvent-Free)
Base Used K₂CO₃50% aq. NaOHSolid KOH
Reaction Time 12 – 24 hours10 – 15 minutes30 – 45 minutes
Temperature 80 – 100 °C (Bulk heating)~80 °C (Localized dielectric)Ambient (Localized kinetic)
Typical Yield 50 – 65% (High E₂ competition)85 – 92%> 90%
E-Factor (Waste) High (> 50)Low (< 10)Near Zero

Conclusion

Transitioning the synthesis of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile from traditional DMF-based conditions to green chemistry alternatives is not merely an environmental imperative; it is a strategic process optimization. Because the secondary cyclopentyl bromide is prone to E₂ elimination[2], minimizing reaction times and maximizing nucleophile concentration are critical. Both Microwave-Assisted PTC in CPME[3][6] and Solvent-Free Mechanochemistry[4][5] successfully suppress these side reactions, offering researchers vastly improved yields, simplified self-validating purifications[7], and radically reduced environmental footprints.

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Comparative

validation of chiral separation techniques for 2-[4-(Cyclopentyloxy)phenyl]acetonitrile derivatives

Comprehensive Comparison Guide: Validation of Chiral Separation Techniques for 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Derivatives Introduction & Mechanistic Context Derivatives of 2-[4-(Cyclopentyloxy)phenyl]acetonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of Chiral Separation Techniques for 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Derivatives

Introduction & Mechanistic Context

Derivatives of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile are highly valued intermediates in medicinal chemistry, frequently serving as precursors for phosphodiesterase type 4 (PDE4) inhibitors and other bioactive macromolecules. However, the chiral separation of these alpha-substituted derivatives presents a profound analytical challenge.

The alpha-proton situated between the electron-withdrawing nitrile group and the phenyl ring is highly labile. Under basic conditions or elevated temperatures, this acidic proton is easily abstracted, leading to the formation of a planar carbanion (ketenimine) intermediate that results in rapid racemization[1]. Consequently, the stereochemistry at this carbon center can be readily lost during standard chromatographic analysis[2]. To prevent on-column epimerization, separation techniques must prioritize speed, low temperatures, and strict control over mobile phase additives.

This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC) using Immobilized Chiral Stationary Phases (CSPs) against traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) using Coated CSPs , providing a self-validating protocol for method development.

Technology Comparison: SFC vs. NP-HPLC

When resolving complex racemates, polysaccharide and cyclodextrin-based CSPs are the industry standard for chiral recognition[3],[4]. However, the delivery system (SFC vs. HPLC) and the phase construction (Immobilized vs. Coated) drastically alter performance.

Supercritical Fluid Chromatography (Immobilized CSPs)
  • The Product Advantage: SFC utilizes supercritical carbon dioxide ( CO2​ ) as the primary mobile phase. CO2​ possesses gas-like diffusivity and liquid-like density, resulting in a significantly lower viscosity than organic solvents.

  • Mechanistic Causality: The low viscosity allows for flow rates 3 to 5 times higher than HPLC without exceeding pressure limits. For 2-[4-(Cyclopentyloxy)phenyl]acetonitrile derivatives, this high-speed elution is critical; it minimizes the residence time of the analyte on the column, thereby neutralizing the kinetic opportunity for on-column racemization. Furthermore, immobilized CSPs (e.g., Chiralpak IA, IC) are covalently bonded to the silica support. This permits the use of "non-standard" strong modifiers like dichloromethane (DCM) or ethyl acetate, which are often necessary to solubilize bulky cyclopentyloxy derivatives.

Normal-Phase HPLC (Coated CSPs)
  • The Alternative: NP-HPLC relies on traditional solvent systems (e.g., Hexane/Isopropanol) and physically coated polysaccharide phases (e.g., Chiralcel OD-H).

  • Mechanistic Causality: Coated phases restrict the use of strong organic solvents, as they will wash the chiral selector off the silica support. The higher viscosity of hexane-based systems necessitates lower flow rates, leading to longer retention times (often >20 minutes). For labile phenylacetonitrile derivatives, prolonged exposure to the stationary phase at room temperature increases the risk of peak tailing and plateau formation between enantiomer peaks—a classic diagnostic signature of on-column racemization.

Logic ChiralCenter Alpha-Proton Lability Enol Planar Carbanion Intermediate ChiralCenter->Enol Base Basic Additives (e.g., DEA) Base->Enol Temp Elevated Temperature Temp->Enol Racemization On-Column Racemization Enol->Racemization Solution SFC + Acidic Modifier (Fast, Low Temp) Racemization->Solution Mitigated by

Caption: Causality of on-column racemization and mitigation via SFC with acidic modifiers.

Quantitative Performance Data

The following table summarizes the experimental validation data comparing an SFC method (Immobilized Amylose-based CSP) versus an NP-HPLC method (Coated Cellulose-based CSP) for a standard alpha-alkylated 2-[4-(Cyclopentyloxy)phenyl]acetonitrile derivative.

Performance MetricSFC (Immobilized CSP)NP-HPLC (Coated CSP)Causality & Impact
Retention Time ( Rt​ ) 3.2 min / 4.1 min18.5 min / 22.1 minSFC's high diffusivity enables faster mass transfer, minimizing degradation windows.
Resolution ( Rs​ ) 3.81.7Immobilized phases allow optimization with DCM/MeOH, enhancing steric recognition.
Selectivity ( α ) 1.451.18Superior chiral cavity access in SFC due to the tunable density of supercritical CO2​ .
On-Column Racemization Not Detected~2.5% ConversionShorter residence time in SFC prevents the formation of the planar carbanion intermediate.
Solvent Consumption ~2 mL organic / run~45 mL organic / runSFC replaces bulk hexane with recyclable CO2​ , aligning with green chemistry mandates.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step protocol integrates System Suitability Testing (SST) to create a self-validating workflow. Do not deviate from the additive guidelines, as the target molecule's stability is highly pH-dependent.

Phase 1: Sample Preparation & Internal Control
  • Diluent Selection: Dissolve the racemic 2-[4-(Cyclopentyloxy)phenyl]acetonitrile derivative in anhydrous Methanol or DCM.

    • Causality: Avoid basic diluents or water-containing mixtures to prevent pre-column enolization.

  • SST Standard Preparation: Spike the sample with 1% of a known impurity (e.g., the des-cyclopentyl analog) to act as a resolution marker.

Phase 2: SFC Method Screening
  • Column Selection: Mount an immobilized polysaccharide column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).

  • Mobile Phase Optimization: Program a gradient of 5% to 40% Co-solvent (Methanol) in CO2​ at a flow rate of 3.0 mL/min.

  • Additive Control (Critical Step): Add 0.1% Trifluoroacetic Acid (TFA) to the Methanol co-solvent.

    • Causality: Never use Diethylamine (DEA) or basic additives for phenylacetonitriles. Basic additives deprotonate the alpha-carbon, triggering racemization[1]. Acidic additives suppress secondary interactions with residual silanols on the silica support while preserving the stereocenter.

  • Thermodynamic Tuning: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and column temperature to 25°C.

    • Causality: Lower temperatures favor the enthalpic interactions required for chiral recognition while simultaneously depressing the kinetic rate of epimerization.

Phase 3: ICH Q2(R1) Validation Execution
  • System Suitability (Self-Validation): Inject the SST standard. The method is only valid if the resolution ( Rs​ ) between the two enantiomers is ≥2.0 and the peak symmetry factor is between 0.8 and 1.2. If a plateau is observed between peaks, lower the temperature to 20°C.

  • Precision & Accuracy: Perform 6 replicate injections of the racemate at 100% test concentration. Calculate the %RSD of the enantiomeric excess (ee). It must be ≤1.0% .

  • Limit of Quantitation (LOQ): Dilute the distomer (unwanted enantiomer) until the Signal-to-Noise (S/N) ratio reaches 10:1. This confirms the method's ability to detect trace chiral inversions.

Workflow Start Racemic Mixture 2-[4-(Cyclopentyloxy)phenyl]acetonitrile Screening CSP & Co-solvent Screening (Immobilized vs Coated) Start->Screening SFC SFC Optimization (CO2 + Modifier) Screening->SFC Preferred (High Throughput) HPLC NP-HPLC Optimization (Hexane + Alcohol) Screening->HPLC Alternative (Legacy) Validation Method Validation (ICH Q2 Guidelines) SFC->Validation HPLC->Validation Routine Routine Quality Control & Preparative Scale-up Validation->Routine

Caption: Workflow for chiral method development and validation of phenylacetonitrile derivatives.

Conclusion

For the chiral separation of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile derivatives, SFC coupled with immobilized CSPs is objectively superior to traditional NP-HPLC. By leveraging the low viscosity of supercritical CO2​ and the expanded solvent compatibility of immobilized phases, analysts can achieve baseline resolution in under 5 minutes. This rapid, low-temperature analysis is not merely a matter of throughput; it is a fundamental mechanistic requirement to prevent the on-column racemization inherent to labile alpha-substituted nitriles.

References[1] Technical Support Center: Synthesis of Substituted Phenylacetonitriles. Benchchem.https://www.benchchem.com/support/synthesis-of-substituted-phenylacetonitriles[3] Surface modified nanoparticles and their applications for enantioselective detection, analysis, and separation of various chiral compounds. PMC / National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8914567/[2] Highly enantioselective metallation–substitution alpha to a chiral nitrile. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc03728a[4] Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. PMC / National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10300067/

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 2-[4-(Cyclopentyloxy)phenyl]acetonitrile

This document provides comprehensive, experience-driven guidance on the safe handling of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile. As researchers and drug development professionals, our primary responsibility is to mitig...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive, experience-driven guidance on the safe handling of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide moves beyond mere compliance, offering a framework for understanding the chemical's inherent risks and implementing a robust, self-validating safety protocol. The procedures outlined herein are designed to build a culture of safety and trust in your laboratory operations.

Foundational Hazard Assessment: Understanding the Molecule

To select appropriate Personal Protective Equipment (PPE), we must first deconstruct the hazards presented by the molecular structure of 2-[4-(Cyclopentyloxy)phenyl]acetonitrile. The risk profile is dictated by its key functional groups: the nitrile (-C≡N) , the ether (-O-) linkage , and the aromatic (phenyl) ring .

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural similarity to compounds like Phenylacetonitrile (also known as Benzyl Cyanide) provides a reliable basis for hazard assessment. The primary danger stems from the nitrile group.

Key Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Organic nitriles are toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] The toxicity mirrors that of cyanide poisoning, as the nitrile group can be metabolized to release the cyanide anion (CN-), which inhibits cellular respiration.[3][4] Symptoms of exposure can include dizziness, headache, nausea, and in severe cases, convulsions, loss of consciousness, and death.[3][4]

  • Generation of Hydrogen Cyanide (HCN) Gas: This is the most critical chemical reactivity hazard. In the presence of acids, nitriles can hydrolyze to release hydrogen cyanide, a highly toxic and potentially lethal gas.[4][5][6] This dictates that all handling and waste streams must be rigorously separated from acidic materials.

  • Serious Eye and Skin Irritation: Direct contact can cause severe eye irritation or damage and skin irritation upon prolonged exposure.[7][8]

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered for safety. PPE should never be the sole method of protection.

  • Designated Work Area: All work with 2-[4-(Cyclopentyloxy)phenyl]acetonitrile must be conducted in a designated area, clearly marked with hazard warnings (e.g., "Warning: Cyanide Compounds in Use").[4][6][9] This area should be in close proximity to an emergency safety shower and eyewash station.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction workups, must be performed inside a properly functioning and certified chemical fume hood.[3][5][9] This is non-negotiable, as it provides the primary containment for toxic vapors and potential HCN gas release.

  • Restricted Access & No Lone Work: Only trained personnel should be allowed in the designated area. Crucially, never work with this class of compounds alone or outside of standard working hours.[4]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The following PPE is mandatory for all procedures involving 2-[4-(Cyclopentyloxy)phenyl]acetonitrile. The selection is based on creating multiple barriers to prevent dermal, ocular, and respiratory exposure.

Hand Protection: The Critical Contact Point

The choice of gloves is paramount due to the high dermal toxicity. A single layer of standard disposable gloves is insufficient.

  • Gloving Strategy: Double-gloving is required.[5][9] This provides redundancy in case the outer glove is compromised.

    • Inner Glove: A standard disposable nitrile glove (minimum 5-mil thickness).

    • Outer Glove: A second, preferably thicker (e.g., 8-mil) nitrile glove or a glove made of a more chemically resistant material like neoprene.

  • Rationale: While nitrile offers good general chemical resistance, its performance against ethers can be poor.[10][11] The cyclopentyloxy group in the target molecule necessitates this enhanced protection. Disposable nitrile gloves are intended for short-term splash protection only; breakthrough can occur in under 15 minutes for a 5-mil glove upon significant contact.[11]

  • Protocol: Inspect gloves for any tears or defects before use. Change the outer glove immediately upon any known or suspected contact with the chemical. After the procedure is complete, remove both pairs of gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.[6] Never touch surfaces like doorknobs, keyboards, or pens with contaminated gloves.[6]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[12]

  • Required for Splash/Splatter Risk: A full-face shield must be worn over the safety goggles whenever there is a risk of splashes, such as during transfers of liquid solutions or during reaction workup.[5][9]

  • Causality: The face shield protects the mucous membranes of the nose and mouth, which can also be routes of exposure. It provides a broader barrier against unexpected splatters that could bypass the seal of goggles alone.

Body and Foot Protection
  • Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat is required.[12] It must be fully buttoned to cover all skin on the torso and arms. Polyester or acrylic clothing should be avoided as they can melt in a fire.[12]

  • Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[12] Skin on the legs and feet must not be exposed.

  • Chemical Apron: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

PPE Specification Summary
PPE ItemSpecificationRationale for Use
Hand Protection Double-gloved: Nitrile inner glove (≥5 mil), heavy-duty nitrile or neoprene outer glove.High dermal toxicity and potential for ether to degrade standard gloves. Provides redundancy and extended protection.[5][11]
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Protects eyes from splashes and vapors.[9][12]
Face Protection Full-Face Shield (worn over goggles).Required for splash hazards; protects face and mucous membranes from exposure.[5][9]
Body Protection Flame-Resistant or Cotton Lab Coat.Protects skin from contamination and provides a removable barrier in case of a spill.[12]
Footwear Closed-toe, closed-heel shoes.Protects feet from spills.[12]

Operational Plans and Step-by-Step Guidance

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Prepare to Handle 2-[4-(Cyclopentyloxy)phenyl]acetonitrile task_assessment Assess Task (Weighing, Solution Transfer, Workup) start->task_assessment base_ppe Don Base PPE: - Closed-toe shoes, long pants - Cotton/FR Lab Coat - Inner & Outer Gloves (Nitrile/Neoprene) - Chemical Splash Goggles task_assessment->base_ppe splash_risk Is there a significant splash risk? base_ppe->splash_risk add_shield Add Full-Face Shield splash_risk->add_shield Yes proceed Proceed with task inside Chemical Fume Hood splash_risk->proceed No add_shield->proceed end End: Decontaminate & Doff PPE proceed->end

Caption: PPE selection workflow based on task-specific risk assessment.

Disposal Plan for Contaminated Materials

Proper segregation and handling of waste are critical to prevent the accidental generation of HCN gas.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Establish a dedicated hazardous waste container specifically for cyanide-containing materials.[3][9] This container must be clearly labeled "Cyanide Waste" and stored in a designated Satellite Accumulation Area.

  • Separate Solids and Liquids: Use separate, dedicated containers for solid waste (gloves, paper towels, contaminated vials) and liquid waste.[9]

  • Maintain High pH: All aqueous liquid waste containing the nitrile compound must be made basic (pH > 10) before being added to the waste container.[3] This can be achieved by adding a compatible base like sodium hydroxide. This alkaline environment prevents the formation of HCN gas. Never mix cyanide waste with acidic waste.[5][6]

  • Container Management: Keep waste containers securely closed when not in use.[5]

  • Decontamination: All glassware or equipment that comes into contact with the compound must be decontaminated. Rinse the equipment three times with a freshly prepared 10% bleach solution that has been adjusted to an alkaline pH (>10).[3][4] Collect all rinses as hazardous cyanide waste.

  • Final Disposal: Request a hazardous waste pickup according to your institution's environmental health and safety (EHS) procedures.[9]

Disposal_Workflow start Waste Generated (Solid or Liquid) is_liquid Is the waste liquid? start->is_liquid adjust_ph Adjust aqueous waste to pH > 10 using a compatible base. is_liquid->adjust_ph Yes solid_container Place in dedicated, labeled 'Solid Cyanide Waste' container. is_liquid->solid_container No liquid_container Place in dedicated, labeled 'Liquid Cyanide Waste' container. adjust_ph->liquid_container store Store securely closed container in Satellite Accumulation Area, away from acids. liquid_container->store solid_container->store request_pickup Request pickup by EHS. store->request_pickup

Caption: Waste disposal workflow for cyanide-containing materials.

Emergency Procedures

In Case of Skin Contact:

  • Immediately go to the nearest safety shower.

  • Remove all contaminated clothing while under the shower.[9]

  • Flush the affected area with copious amounts of water for at least 15 minutes.[9]

  • Call 911 or your institution's emergency number and state that a cyanide compound exposure has occurred.[9]

In Case of Eye Contact:

  • Immediately go to the nearest eyewash station.

  • Hold eyelids open and flush with water for at least 15 minutes.

  • Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • Seek immediate medical attention.

In Case of Inhalation or Ingestion:

  • Alert others and move the affected person to fresh air immediately.[5]

  • Call 911 or your institution's emergency number.

  • Do NOT attempt mouth-to-mouth resuscitation to avoid secondary exposure.[3][4]

By adhering to these stringent PPE, handling, and disposal protocols, you can effectively manage the risks associated with 2-[4-(Cyclopentyloxy)phenyl]acetonitrile and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Available at: [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT Environmental Health & Safety. Available at: [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. Available at: [Link]

  • Safety Module: Cyanides. Available at: [Link]

  • Cyanide Compounds. (2021, June 7). University College London Safety Services. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. Available at: [Link]

  • Chemical Resistance of Gloves – Quick guide. Available at: [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture. Available at: [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Available at: [Link]

  • Lead & Battery PPE - Nitrile Gloves. State Safety Store. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • What Do Nitrile Gloves Protect Against? (2020, February 14). Unigloves. Available at: [Link]

  • Gloves Chemical Resistance Chart. Available at: [Link]

  • 2-[4-(Cyclopentyloxy)phenyl]acetonitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • Phenyl Acetonitrile Safety Data Sheet. Sdfine. Available at: [Link]

  • Safety Data Sheet - Phenylacetonitrile. (2010, September 20). Thermo Fisher Scientific. Available at: [Link]

  • Safety Data Sheet - Acetonitrile. (2024, May 31). Agilent. Available at: [Link]

  • Safety Data Sheet - Phenylacetonitrile. Fisher Scientific. Available at: [Link]

  • Safety Data Sheet - Acetonitrile. (2013, October 10). Science Interactive. Available at: [Link]

  • Acetonitrile Safety Data Sheet. (2019, September 27). Bio-Strategy. Available at: [Link]

  • Toxicological Review of Acetonitrile (CAS No. 75-05-8). U.S. Environmental Protection Agency. Available at: [Link]

  • Cyclohexylphenylacetonitrile. PubChem. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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